3-O-Methylellagic acid

Catalog No.
S1953689
CAS No.
51768-38-8
M.F
C15H8O8
M. Wt
316.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-Methylellagic acid

CAS Number

51768-38-8

Product Name

3-O-Methylellagic acid

IUPAC Name

6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Molecular Formula

C15H8O8

Molecular Weight

316.22 g/mol

InChI

InChI=1S/C15H8O8/c1-21-11-7(17)3-5-9-8-4(15(20)23-13(9)11)2-6(16)10(18)12(8)22-14(5)19/h2-3,16-18H,1H3

InChI Key

FAARLWTXUUQFSN-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O

3-O-methylellagic acid has been reported in Lophostemon confertus, Callistemon citrinus, and other organisms with data available.

NMR Data for 3-O-Methylellagic Acid 3'-O-α-Rhamnoside

Author: Smolecule Technical Support Team. Date: February 2026

The following tables provide the complete 1H and 13C NMR assignments for 3-O-methylellagic acid 3'-O-α-rhamnoside, isolated from Shorea beccariana. Data were acquired on a 600 MHz (1H) and 151 MHz (13C) spectrometer in DMSO-d6 [1].

Table 1: Aglycon Moisty (Ellagic Acid Core) 13C NMR Data

Carbon Atom δ (ppm) Carbon Atom δ (ppm)
C-1 113.55 C-1' 112.49
C-2 140.51 C-2' 142.33
C-3 136.78 C-3' 147.15
C-4 153.02 C-4' 153.02
C-5 111.77 C-5' 111.95
C-6 114.85 C-6' 114.85
C-7 159.28 C-7' 159.22
3-OCH3 61.37 - -

Table 2: Sugar Moisty (Rhamnose) 13C NMR Data

Carbon Atom δ (ppm) Carbon Atom δ (ppm)
C-1'' 100.45 C-4'' 72.25
C-2'' 70.31 C-5'' 70.31
C-3'' 70.56 C-6'' 18.29

Table 3: Selected 1H NMR Data & Correlations

Proton δ (ppm), Multiplicity (J in Hz) Correlation (HMBC)
H-5 7.69, s C-1, C-2, C-4, C-7
H-5' 7.51, s C-1', C-3', C-6', C-7'
H-1'' 5.46, d (J = 1.8 Hz) C-3'
3-OCH3 4.02, s C-2
6''-CH3 1.12, d (J = 6.2 Hz) C-3''

Experimental Workflow for Structure Elucidation

The structure of this ellagic acid derivative was determined through a multi-step analytical process. The following diagram visualizes the key stages and techniques involved in its isolation and structural characterization [1].

workflow start Plant Material Extraction step1 Bioassay-Guided Fractionation start->step1 step2 Isolation of Compound step1->step2 step3 Structural Elucidation step2->step3 step4 1D & 2D NMR Analysis step3->step4 step5 Data Interpretation & Assignment step4->step5 end Confirmed Molecular Structure step5->end

Workflow for isolating and characterizing ellagic acid derivatives.

The methodology for each stage involves [1]:

  • Bioassay-Guided Fractionation: The crude plant extract is progressively separated (fractionated) using techniques like column chromatography, with the biological activity (e.g., anticancer) tracked at each step to pinpoint the active fractions.
  • Isolation of Compound: The active fractions are further purified using semi-preparative HPLC to obtain the pure compound for analysis [2].
  • 1D & 2D NMR Analysis: The pure compound is analyzed using a suite of NMR experiments.
    • 1H & 13C NMR: Provide fundamental information about the number and type of hydrogen and carbon atoms.
    • HSQC (Heteronuclear Single Quantum Coherence): Identifies direct 1H-13C bonds.
    • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for determining long-range 1H-13C couplings (2-4 bonds), which connect molecular fragments through quaternary carbons and establish the skeleton [3] [4].
  • Data Interpretation: Spectral data from all techniques are combined to propose and confirm the final structure.

Key Technical Considerations for NMR Assignment

Assigning NMR signals for ellagic acid derivatives presents specific challenges that require optimized techniques.

  • Challenge of Quaternary Carbons: The ellagic acid core contains numerous oxygenated quaternary carbon atoms, whose 13C NMR signals are often very close in chemical shift, making them difficult to assign unambiguously [4].
  • Optimized HMBC Experiments: Research shows that using HMBC spectroscopy with a longer delay time (e.g., 200 ms) is crucial. This optimization enhances sensitivity for detecting small long-range coupling constants (²JCH, ³JCH, ⁴JCH), which is essential for observing correlations across the lactone rings and establishing the correct connections between proton and carbon atoms [3] [4].
  • Application to Mixtures: Advanced 13C NMR pattern recognition strategies can be employed for the identification of known ellagic acid derivatives, like 3,3'-di-O-methylellagic acid, directly within partially purified mixtures, accelerating the dereplication process [5].

How to Proceed if Data is Insufficient

Based on the current search, a full NMR assignment for the simple This compound aglycon is not publicly available in these results. Here's how you can proceed:

  • Specialized Databases: Search commercial spectral databases (e.g., Reaxys, SciFinder-n, Springer Materials) which often contain more comprehensive NMR data for pure compounds.
  • Synthetic Literature: Consult publications focused on the synthesis of ellagic acid derivatives, as they typically include full spectroscopic characterization of their target molecules.
  • Empirical Prediction: Use the data provided for the rhamnoside derivative as a starting point. The chemical shifts for the core aglycon carbons (Table 1) should be very similar, with the primary difference being the downfield shift of C-3' due to glycosylation. The key 1H NMR signal for the 3-OCH3 group is a singlet around 4.02 ppm [1].

References

3-O-Methylellagic acid isolation from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Documented Plant Sources of 3-O-Methylellagic Acid

The following table lists plant species from which this compound or its derivatives have been successfully isolated, along with the specific plant parts used.

Plant Species Plant Part Used Specific Compound Isolated
Geum urbanum L. [1] Roots & Aerial Parts This compound-4-O-β-d-glucopyranoside [1]
Eucalyptus globulus [2] Stem Bark This compound 3'-O-α-rhamnopyranoside and its acetylated derivatives [2]
Caesalpinia crista L. [3] Seeds This compound 3'O-α-rhamnopyranoside [3]
Turpinia ternata [4] Stems This compound and this compound-3'-O-α-L-rhamnopyranoside [4]

Experimental Workflow for Isolation

Based on the analyzed studies, the general process for isolating this compound and related compounds follows a common phytochemical approach, outlined in the workflow below.

workflow cluster_1 Maceration Details cluster_2 Fractionation Details cluster_3 Chromatography Details cluster_4 Elucidation Details start Start: Dried & Ground Plant Material step1 1. Maceration (Crude Extraction) start->step1 step2 2. Liquid-Liquid Partitioning (Fractionation) step1->step2 m1 Solvent: Methanol (most common) or Ethanol step3 3. Chromatographic Separation step2->step3 f1 Solvents in sequence of increasing polarity: Petroleum Ether -> Ethyl Acetate -> n-Butanol step4 4. Structure Elucidation step3->step4 c1 Goal: Isolate single compound from active fraction end End: Pure this compound or its Derivative step4->end e1 Spectroscopic Methods: NMR (1H, 13C, HMBC), IR, MS m2 Duration: 2 days at room temperature m3 Process: Repeated multiple times f2 Target Fraction: Ethyl Acetate fraction (is often the most active) c2 Common Fraction: Ethyl Acetate fraction is subjected to column chromatography

Diagram of the general phytochemical workflow for isolating this compound from plant material.

Key Technical Details
  • Crude Extraction and Fractionation: The research on Geum urbanum provides a specific protocol [1]. Dried plant material is extracted with methanol via maceration at room temperature for two days. The combined crude methanol extract is then concentrated and sequentially partitioned with solvents of increasing polarity: Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH). The EtOAc fraction often contains the target polyphenolic compounds.

  • Isolation and Identification: The final pure compounds are obtained from the active fractions using chromatographic techniques. The structure of this compound and its derivatives is confirmed through extensive spectroscopic analysis, including 1H NMR, 13C NMR, HMBC, IR, and Mass Spectrometry [2] [3] [4].

Biological Activity & Quantitative Data

This compound and its rhamnoside derivatives exhibit notable biological activities, as quantified in the studies.

Bioactivity Test System / Organism Result / Potency
Antibacterial [1] [3] Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) MIC values: 0.078 - 1.25 mg/mL (varies by extract/fraction)
Antioxidant [2] Inhibition of lipid peroxidation in rat liver microsomes IC₅₀ values: 10.0 - 14.0 µg/mL (for ellagic acid rhamnosides)
Enzyme Inhibition [5] Molecular docking to HMG-CoA reductase Binding affinity comparable to statins, suggesting therapeutic potential

Key Takeaways for Researchers

  • Source Selection: The compounds are often found as glycosides (linked to sugars like rhamnose or glucose) rather than in the free form. Selecting a plant known to produce ellagitannins is a good starting point [6].
  • Strategy: The well-established strategy of methanol extraction followed by ethyl acetate fractionation is highly effective for concentrating these medium-polarity polyphenols.
  • Characterization: The HMBC NMR technique is particularly valuable for determining the exact linkage positions of methyl groups and sugar units on the ellagic acid core [2].

References

3-O-Methylellagic acid biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Natural Sources

3-O-Methylellagic acid is a type of hydrolyzable tannin [1]. Recent studies have highlighted its potential in drug development, particularly for managing cholesterol levels.

A 2025 study used molecular docking to screen phytochemicals from Cochlospermum planchonii and Cochlospermum tinctorium for their ability to inhibit HMG-CoA reductase (HMGR), a key enzyme in cholesterol biosynthesis [2]. Among 32 screened compounds, This compound demonstrated the strongest interaction with the HMG-binding pocket of the enzyme, forming 26 binding interactions—more than any statin drug used in the study for comparison [2]. This suggests it is a promising candidate for further investigation as a natural cholesterol-lowering agent [2].

This compound is found in a wide variety of plants. The table below lists some of its natural sources as identified in the literature.

Natural Source Type of Organism
Myrciaria cauliflora (Jabuticaba) [3] Plant
Eugenia jambolana (Java Plum) [1] Plant
Guava and Brazil Nut [1] Plant
Lumnitzera racemosa (a mangrove species) [4] Plant
Sanguisorba officinalis L. (Garden Burnet) [5] Plant
Various Cochlospermum species [2] Plant

Insights into Biosynthesis and Production

While a definitive pathway for this compound is not detailed in the search results, they provide crucial insights into the general process for creating such methylated ellagic acid derivatives.

  • Precursor Relationship: Ellagic acid is a ubiquitous secondary metabolite in plants and is the direct precursor to various methylated forms, including this compound and 3,3',4-tri-O-methylellagic acid [4] [5].
  • Key Enzymes: The methylation of ellagic acid and its precursor, gallic acid, is catalyzed by specific enzymes called O-methyltransferases (OMTs) [6].
  • Production Challenges: Traditional methods like plant extraction face challenges such as low yield and long growth cycles. Chemical synthesis can suffer from environmental pollution and issues with optical activity [6].
  • Promising Alternative: Synthetic biology offers an environmentally friendly and efficient approach. Research is focused on engineering more efficient O-methyltransferases and constructing microbial cell factories (e.g., in E. coli) for the de novo production of methylated phenolic acids from simple carbon sources [6].

The following diagram illustrates the logical relationship for the production of methylated ellagic acids, based on the strategies identified in the research:

G Start Simple Carbon Sources (e.g., in E. coli) GA Gallic Acid (GA) Start->GA EA Ellagic Acid (EA) GA->EA Oxidative Coupling MGA Methylated Gallic Acid GA->MGA Enzymatic Methylation MEA Methylated Ellagic Acids (e.g., this compound) EA->MEA Enzymatic Methylation OMT Engineered O-Methyltransferase (OMT) OMT->MGA Catalyzes OMT->MEA Catalyzes

Experimental Approaches from Research

The methodologies from the cited papers can serve as a guide for designing experiments to study or produce this compound.

Experimental Aspect Methodology from Literature
Identification & Analysis High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR (incl. ADEQUATE) [4]; UPLC-MS/MS for phenolic metabolites [7].
Activity Validation Molecular docking against target proteins (e.g., HMGR) [2]; in vitro antioxidant assays (DPPH, lipid peroxidation) [7]; cell-based proliferation/differentiation assays [5].
Biosynthesis & Production Protein engineering of O-methyltransferases (e.g., semi-rational design) [6]; construction of de novo biosynthetic pathways in E. coli [6]; optimization of precursor supply and culture conditions [6].

References

3-O-Methylellagic acid UV-Vis spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical & Spectral Data

The table below summarizes the available data for 3-O-Methylellagic acid and a closely related compound [1] [2].

Property Value for this compound Value for this compound 3'-O-α-Rhamnoside
UV-Vis λmax (MeOH) 370.3 & 247.6 nm [2] 370.3 & 247.6 nm [2]
Molecular Formula C15H8O8 [1] Information missing
Molecular Weight 316.22 g/mol [1] Information missing
IUPAC Name 6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione [1] Information missing

Experimental Workflow for UV-Vis Analysis

Based on the methodologies described in the research, the following flowchart outlines a general workflow for the characterization of ellagic acid derivatives, positioning the UV-Vis analysis within the broader context.

G Start Start: Plant Material (Stem Bark/Wood) A Extraction (Solvent e.g., Methanol, Ethanol) Start->A B Isolation & Purification (Column Chromatography, TLC) A->B C Compound Characterization B->C D UV-Vis Spectroscopy C->D E FTIR Spectroscopy C->E F NMR Spectroscopy (1H, 13C, 2D techniques) C->F G Mass Spectrometry (e.g., DART-MS, ESI-IT-MS) C->G End Structural Elucidation and Confirmation D->End E->End F->End G->End

Overview of the analytical process for characterizing ellagic acid derivatives from plant material.

The UV-Vis analysis is a standard step in this workflow. Here are the specific parameters as reported in the literature:

  • Sample Solvent: Methanol (MeOH) [2].
  • Reported Wavelengths (λmax): 247.6 nm and 370.3 nm [2]. These peaks are characteristic of the ellagic acid core structure's electron system.

References

Application Notes for the HPLC Analysis of Methylellagic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a validated high-performance liquid chromatography (HPLC) method for the simultaneous determination of ellagic acid and its methylated derivatives, including 3,3'-Di-O-methylellagic acid. The method provides a robust framework for quality control of herbal medicines and for pharmacokinetic studies in drug development [1] [2].

Experimental Workflow

The diagram below illustrates the complete experimental workflow, from sample preparation to data analysis.

workflow Figure 1: Experimental Workflow for HPLC Analysis start Start sample_prep Sample Preparation (Powdering, Extraction, Filtration) start->sample_prep hplc_analysis HPLC Analysis (Chromatographic Separation) sample_prep->hplc_analysis data_processing Data Processing & Analysis (Peak Integration, Quantification) hplc_analysis->data_processing end End data_processing->end

Detailed HPLC Protocol

2.1. Sample Preparation

  • Material: Pulverize the plant material or test sample and pass through an 80-mesh sieve [1] [2].
  • Extraction: Accurately weigh 0.5 g of powder and add 5 mL of 80% methanol [1] [2].
  • Technique: Sonicate the mixture in an ultrasonic bath for 30 minutes (250 W, 40 kHz) [1] [2].
  • Post-processing: Centrifuge the extract at 10,000 rpm for 5 minutes. Pass the supernatant through a 0.22 μm microporous membrane before HPLC injection [1] [2].

2.2. Standard Solution Preparation

  • Prepare stock solutions of the reference standards (e.g., ellagic acid, 3,3'-Di-O-methylellagic acid) by dissolving them in methanol [1] [2].
  • Dilute the stock solutions with methanol to create a series of working standard solutions for constructing the calibration curve [1] [2].
  • Store all solutions at 4°C when not in use [1] [2].

2.3. Instrumentation and Chromatographic Conditions The table below summarizes the key parameters used in the referenced study, which can be optimized for 3-O-Methylellagic acid.

Table 1: HPLC Instrumental Conditions [1] [2]

Parameter Specification
HPLC System Not specified in extract
Column ACE Excel 3 Super C18 (100 mm × 2.1 mm, 3.0 μm)

| Mobile Phase | A) 0.1% Formic acid in water B) Acetonitrile | | Gradient Program | 0–1.2 min: 6% B 1.2–9.5 min: 6%–75% B 9.5–11 min: 75%–90% B 11–13 min: 90% B 13–14 min: 90% B 14–15 min: 6% B | | Flow Rate | 0.25 mL/min | | Injection Volume | 2 μL | | Detection | Not specified (Method was used for quantitative analysis) |

Method Validation Parameters

For any analytical method to be considered reliable, it must be validated. The following parameters should be established, as demonstrated in a similar study on an herbal formulation [3].

Table 2: Key Method Validation Parameters [3]

Parameter Target Acceptance Criteria
Linearity Correlation coefficient (R²) ≥ 0.999
Precision Relative Standard Deviation (RSD) < 2%
Accuracy Recovery percentage within 90–105%
Limit of Detection (LOD) Signal-to-Noise ratio ~3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio ~10:1
Troubleshooting and Notes
  • Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase composition before each analytical run to ensure retention time reproducibility.
  • Peak Shape Issues: If peak tailing or broadening is observed for the target analyte, consider:
    • Adjusting Mobile Phase pH: Using a buffer instead of formic acid for better control.
    • Trying a Different C18 Column: Columns from different manufacturers can have significant differences in selectivity and performance.
  • Solubility Note: According to a supplier datasheet, 3,3',4-Tri-O-methylellagic acid requires heat for dissolution in DMSO at 5 mg/mL, and the solution may need reheating if precipitation occurs [4]. This suggests that methylellagic acids can have limited solubility, which may need to be considered during standard and sample solution preparation.

References

Application Notes and Protocols: Antibacterial Assay of 3-O-Methylellagic Acid against Staphylococcus aureus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

3-O-Methylellagic acid is a natural polyphenolic compound derived from various plant species, including Myrciaria cauliflora and Caesalpinia paraguariensis [1] [2]. This ellagic acid derivative has demonstrated significant antibacterial activity against Staphylococcus aureus, a clinically relevant Gram-positive pathogen responsible for a wide spectrum of infections [1]. The compound's dual anti-inflammatory and antibacterial properties make it a promising candidate for therapeutic development, particularly in an era of increasing antimicrobial resistance [1] [3]. These application notes provide a detailed protocol for evaluating the antibacterial efficacy of this compound against S. aureus, specifically designed for researchers and drug development professionals.

Key Experimental Data

The table below summarizes the quantitative antibacterial activity of this compound against Staphylococcus aureus:

Table 1: Antibacterial Activity of this compound Against Staphylococcus aureus

Parameter Value Experimental Conditions Source/Reference
Minimum Inhibitory Concentration (MIC) 32 µg/mL Strain: S. aureus ATCC 25923 [1]
Anti-complement Activity (Classic Pathway) IC50 0.58 mM Assay: Sheep erythrocyte hemolytic inhibition [1]
Anti-complement Activity (Alternative Pathway) IC50 0.67 mM Assay: Rabbit erythrocyte hemolytic inhibition [1]

Detailed Experimental Protocol

Reagent Preparation

1. Test Compound Stock Solution:

  • Weigh 3.2 mg of this compound (Molecular Weight: 316.22 g/mol) [1].
  • Dissolve in 1 mL of Dimethyl Sulfoxide (DMSO) to create a primary stock solution of 3.2 mg/mL (approximately 10 mM). Note: The compound is soluble in DMSO and pyridine [4].
  • Sterilize the solution by passing it through a 0.22 µm syringe filter.
  • Prepare working concentrations in Mueller-Hinton Broth (MHB) through serial dilution, ensuring the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent toxicity [5].

2. Bacterial Culture Preparation:

  • Obtain Staphylococcus aureus strain ATCC 25923 from a certified culture collection [1].
  • Culture the strain overnight in Trypticase Soy Broth (TSB) or Mueller-Hinton Broth (MHB) at 37°C with continuous agitation at 200 rpm [5].
  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL [6] [5].
  • Further dilute the bacterial suspension in sterile MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells [5].
Minimum Inhibitory Concentration (MIC) Determination

The following workflow outlines the key steps for determining the Minimum Inhibitory Concentration (MIC).

G Start Prepare Serial Dilutions of This compound A Inoculate with S. aureus (5e5 CFU/mL final concentration) Start->A B Incubate at 37°C for 18-24 hours A->B C Visual Assessment of Growth (Turbidity) B->C D Add Resazurin Dye (if no visible turbidity) C->D E Incubate for 2-4 hours D->E F Read Result: Blue (No Growth) vs Pink (Growth) E->F End MIC is Lowest Concentration With No Growth F->End

Procedure:

  • Broth Microdilution Setup: Perform a standard two-fold serial dilution of this compound in a sterile 96-well microtiter plate, using MHB as the diluent. The concentration range should bracket the known MIC of 32 µg/mL (e.g., from 8 µg/mL to 64 µg/mL) [1] [5].
  • Inoculation: Add the prepared bacterial inoculum to all test wells, ensuring the final volume per well is 200 µL. Include the following controls [5]:
    • Positive Control: MHB + Bacteria (no compound)
    • Negative Control: MHB + Compound (no bacteria)
    • Blank Control: MHB only
    • Solvent Control: MHB + Bacteria + Highest DMSO concentration used.
  • Incubation: Cover the plate and incubate it statically at 37°C for 18-24 hours [6] [5].
  • Endpoint Determination:
    • Primary Reading: After incubation, visually inspect each well for turbidity. The MIC is defined as the lowest concentration of the compound that completely prevents visible growth [5].
    • Viability Confirmation (if needed): For wells with no visible turbidity, add 20 µL of a 0.01% resazurin solution. Incubate the plate for another 2-4 hours. A color change from blue (oxidized, no growth) to pink (reduced, bacterial metabolism) indicates bacterial viability [5].
Minimum Bactericidal Concentration (MBC) Determination

Procedure:

  • From each well showing no growth in the MIC assay, and from the positive growth control well, withdraw a 10 µL aliquot [6] [5].
  • Spot-inoculate this aliquot onto the surface of a Tryptic Soy Agar (TSA) plate. Alternatively, spread 10-100 µL from each well onto separate TSA plates.
  • Incubate the plates at 37°C for 24 hours.
  • Examine the plates for bacterial colony growth. The MBC is defined as the lowest concentration of this compound that results in ≥99.9% reduction (killing) of the initial bacterial inoculum [5].

Proposed Mechanism of Action and Bacterial Response

The antibacterial effect of this compound is likely multi-faceted. As a polyphenolic compound, it may target the bacterial cell membrane. Furthermore, plant-derived antimicrobials often induce oxidative stress in bacterial cells. The following diagram illustrates this proposed mechanism and the subsequent bacterial response.

G Action This compound Exposure Mech1 Membrane Integrity Disruption Action->Mech1 Mech2 Induction of Oxidative Stress Action->Mech2 Effect1 Increased Membrane Permeability Mech1->Effect1 Effect2 ROS Generation Mech2->Effect2 Effect3 Lipid Peroxidation (MDA increase) Mech2->Effect3 Effect4 Reduction of Antioxidant Enzymes (SOD, CAT) Mech2->Effect4 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome Effect3->Outcome Effect4->Outcome

Key Mechanistic Insights:

  • Membrane Integrity: Many antibacterial plant extracts disrupt the integrity of the bacterial membrane, leading to increased permeability and cell death [6].
  • Oxidative Stress: Plant-derived antimicrobials can trigger the generation of Reactive Oxygen Species (ROS) within bacterial cells. This oxidative stress damages cellular components [6].
  • Lipid Peroxidation: ROS generation can lead to lipid peroxidation, measured by an increase in Malondialdehyde (MDA) levels, which further damages the cell membrane [6].
  • Antioxidant Depletion: The bacterial response to this stress involves antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT). Effective antibacterial compounds can overwhelm and reduce the activity of these defense systems [6].

Additional Assay Applications

Biofilm Eradication Assay

Mature biofilms of S. aureus can be established in 96-well plates over 48 hours. The established biofilms are then treated with the test compound at MIC, 2xMIC, and 4xMIC for 24 hours. The remaining biofilm biomass is quantified using crystal violet (CV) staining [6] [7]. The percentage of biofilm eradication is calculated as: [(OD growth control - OD sample) / OD growth control] × 100 [6].

Antibiotic Resistance Modulation

To evaluate if this compound can potentiate the effects of conventional antibiotics, checkerboard microdilution assays can be performed. Sub-inhibitory concentrations (e.g., MIC/2) of the compound are combined with serial dilutions of antibiotics like ciprofloxacin, erythromycin, or kanamycin. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergistic, additive, or indifferent effects [7].

References

Application Notes: 3-O-Methylellagic Acid and Analogues for Anti-Inflammatory Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

3-O-Methylellagic acid is a natural polyphenol belonging to the class of hydrolyzable tannins [1]. It is found in various plant species such as guava, Java plum, and Brazil nut, making it a potential biomarker for the consumption of these plants [1]. While direct studies on its anti-inflammatory effects are limited, research on its structural analogues provides strong evidence for the potential of ellagic acid derivatives as anti-inflammatory agents.

A very closely related glycoside derivative, This compound-4′-O-α-L-rhamnopyranoside, has been explicitly described as a compound that "can be used in the study of inflammation and pain," confirming the interest in this chemical family for inflammatory conditions [2].

Proposed Mechanisms of Anti-Inflammatory Action

The anti-inflammatory potential of this compound and its analogues is likely mediated through the modulation of key enzymatic pathways involved in the inflammatory response. The following diagram illustrates the proposed mechanism of action based on evidence from related compounds:

G Compound This compound & Analogues COX Cyclooxygenase (COX) Compound->COX Inhibits LOX Lipoxygenase (LOX) Compound->LOX Inhibits SIRT1 Sirtuin 1 (SIRT1) Compound->SIRT1 Inhibits CDK9 Cyclin-dependent kinase 9 (CDK9) Compound->CDK9 Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes CancerProliferation Cancer Cell Proliferation SIRT1->CancerProliferation CDK9->CancerProliferation Inflammation Inflammation & Pain Prostaglandins->Inflammation Leukotrienes->Inflammation

The proposed mechanisms, supported by experimental data on analogues, include:

  • Enzyme Inhibition: The closely related compound 3,3'-Di-O-methylellagic acid has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the production of prostaglandins and leukotrienes, which are central mediators of inflammation and pain [3].
  • Transcriptional Regulation: 3,4,3'-Tri-O-methylellagic acid (T-EA) exhibits strong binding affinity to Sirtuin 1 (SIRT1) and Cyclin-dependent kinase 9 (CDK9) [4]. While studied in a cancer context, these targets also play significant roles in regulating cellular inflammation and apoptosis.

Quantitative Biological Activity Data

The table below summarizes the key quantitative data available for this compound and its bioactive analogues:

Table 1: Quantitative Bioactivity Data of Ellagic Acid Derivatives

Compound Name Reported Activity Experimental Model / Target Potency / Binding Affinity
3,4,3'-Tri-O-methylellagic acid (T-EA) [4] Anticancer (Cervical) HeLa cell line EC~50~: 12.57 ± 2.22 μg mL⁻¹
3,4,3'-Tri-O-methylellagic acid (T-EA) [4] Anticancer (Breast) T47D cell line EC~50~: 55.35 ± 6.28 μg mL⁻¹
3,4,3'-Tri-O-methylellagic acid (T-EA) [4] SIRT1 Enzyme Inhibition Computational (MM-GBSA) ΔG~bind~: -30.98 ± 0.25 kcal mol⁻¹
3,4,3'-Tri-O-methylellagic acid (T-EA) [4] CDK9 Enzyme Inhibition Computational (MM-PBSA) ΔG~bind~: -25.87 ± 0.40 kcal mol⁻¹
3,3'-Di-O-methylellagic acid [3] COX/LOX Enzyme Inhibition In vitro enzyme assay Effective inhibitor
This compound-4'-rhamnoside [2] Anti-inflammatory & Pain Not specified Used in related research

Experimental Protocols

Due to the scarcity of direct protocols for this compound, the following methods are adapted from studies on its highly similar analogues, particularly 3,4,3'-Tri-O-methylellagic acid (T-EA) [4]. These can serve as a robust starting point for experimental investigation.

Protocol 1: In Vitro Anti-inflammatory and Cytotoxicity Assessment

This protocol outlines a standard method for evaluating cell viability and anti-inflammatory effects in cultured cell lines.

Workflow Overview:

G Step1 1. Plate cells in 96-well plate Step2 2. Incubate (37°C, 5% CO₂) for 24 h Step1->Step2 Step3 3. Discard medium & add compound Step2->Step3 Step4 4. Re-incubate with compound for 24 h Step3->Step4 Step5 5. Add MTT reagent & incubate 3 h Step4->Step5 Step6 6. Add SDS to solubilize formazan Step5->Step6 Step7 7. Measure absorbance at λmax 560 nm Step6->Step7 Step8 8. Calculate % Cell Viability Step7->Step8

Materials:

  • Test Compound: this compound (prepare stock solution in DMSO or as per solubility data) [1] [2].
  • Cell Lines: Relevant inflammatory or cancer cell lines (e.g., RAW 264.7 macrophages, HeLa, T47D) [4].
  • Reagents: Culture medium, Phosphate Buffered Saline (PBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Sodium Dodecyl Sulfate (SDS) solution [4].
  • Equipment: CO~2~ incubator, 96-well plates, micropipettes, ELISA plate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates to achieve 80-90% confluence and incubate at 37°C with 5% CO₂ for 24 hours [4].
  • Compound Treatment: Discard the old medium. Add 100 μL of fresh medium containing the test compound at various concentrations. Include a negative control (vehicle only) and a positive control (e.g., a known anti-inflammatory drug) [4].
  • Incubation: Re-incubate the plates for 24 hours.
  • Viability Assay (MTT): Add 100 μL of MTT solution to each well and incubate for 3 hours.
  • Solubilization: Add 100 μL of SDS solution to each well to dissolve the formed formazan crystals.
  • Absorbance Measurement: Measure the absorbance of each well using an ELISA plate reader at a wavelength of 560 nm [4].
  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance~treated~ / Absorbance~control~) × 100 [4]. The EC~50~ value (effective concentration that reduces cell viability by 50%) can be determined from dose-response curves.
Protocol 2: In Silico Molecular Docking to Predict Target Engagement

This protocol is used to predict the interaction between this compound and potential protein targets, providing insights into its mechanism of action.

Workflow Overview:

G P1 Protein & Ligand Preparation P2 Active Site Definition P1->P2 P3 Molecular Docking P2->P3 P4 Molecular Dynamics Simulation P3->P4 P5 Binding Free Energy Calculation (MM-PB/GBSA) P4->P5

Materials:

  • Software: Molecular docking software (e.g., Dock6 bundle, AutoDock Vina), Molecular Dynamics (MD) simulation software (e.g., AMBER18), Gaussian 16W for quantum chemical calculations [4].
  • Protein Structures: Retrieve 3D structures of target proteins (e.g., SIRT1 [PDB: 4I5I], CDK9 [PDB: 3TNH], COX-2, 5-LOX) from the Protein Data Bank (PDB) [4].
  • Ligand Structure: 3D chemical structure of this compound in the appropriate format (e.g., MOL2, PDBQT).

Procedure:

  • Ligand Preparation:

    • Optimize the 3D geometry of this compound.
    • Calculate electrostatic potential (ESP) charges using quantum chemistry methods (e.g., Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set as used in the literature) [4].
  • Protein Preparation:

    • Prepare the protein structure by adding hydrogen atoms, assigning bond orders, and removing water molecules (except crucial ones).
    • Define the active site using a sphere (e.g., 10.0 Å radius) around the coordinates of a co-crystallized native ligand [4].
  • Molecular Docking:

    • Perform docking simulations while allowing for flexible ligand conformation.
    • Validate the docking protocol by re-docking the native ligand and ensuring the root-mean-square deviation (RMSD) is below 2.0 Å [4].
  • Molecular Dynamics (MD) Simulation (Optional but Recommended):

    • Solvate the protein-ligand complex in a solvent model (e.g., TIP3P water).
    • Neutralize the system with ions (e.g., Na⁺).
    • Employ an energy minimization step (steepest descent and conjugated gradient).
    • Gradually heat the system to 310 K and equilibrate it.
    • Run a production MD simulation for a sufficient time (e.g., 100 ns) under constant temperature and pressure (NPT ensemble) [4].
  • Binding Affinity Calculation:

    • Use the last stable frames of the MD trajectory (e.g., last 20 ns) to calculate the binding free energy (ΔG~bind~) using the MM-PB/GBSA method [4].

Solubility and Formulation Guidelines

Successful biological testing requires the compound to be in solution. The following table provides guidance based on the physicochemical properties of this compound and its derivatives.

Table 2: Physicochemical Properties and Solubilization Guidance

Parameter This compound [1] This compound-4′-rhamnoside [2]
Molecular Formula C~15~H~8~O~8~ C~21~H~18~O~12~
Molecular Weight 316.22 g/mol 462.36 g/mol
Hydrogen Bond Donors 3 5
Hydrogen Bond Acceptors 8 12
LogP 1.4 (XLogP) 0.1
Solubility (Predicted) Practically insoluble in water [1] Soluble in DMSO [2]
Recommended Solvents DMSO, DMF [2] DMSO, Water, Ethanol [2]
Suggested Stock Prep. Prepare a concentrated stock in DMSO (e.g., 10-50 mM) followed by dilution in aqueous buffer.

Conclusion and Research Outlook

This compound represents a promising scaffold for anti-inflammatory drug development, with evidence from its analogues supporting mechanisms such as COX/LOX and SIRT1 inhibition. The provided protocols and data offer a foundational roadmap for researchers to empirically validate these activities. Future work should focus on:

  • Confirming the in vitro anti-inflammatory effects in immune-relevant cell models.
  • Profiling the compound's pharmacokinetics and in vivo efficacy in animal models of inflammation.
  • Exploring a broader range of molecular targets to fully elucidate its mechanism of action.

References

Comprehensive Application Notes and Protocols: 3-O-Methylellagic Acid as a Glucose Transport Inhibitor for Metabolic and Oncological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-O-Methylellagic Acid and Its Research Significance

This compound is a naturally occurring ellagic acid derivative with demonstrated biological activity relevant to metabolic and oncological research. This polyphenolic compound has been identified as a promising glucose transport inhibitor with potential applications in addressing diseases characterized by aberrant glucose metabolism, including diabetes and cancer. The compound's significance stems from its ability to modulate cellular glucose uptake, a fundamental process in energy homeostasis that becomes dysregulated in various pathological states [1]. Cancer cells in particular exhibit the Warburg effect, characterized by increased glucose uptake and glycolytic flux even under aerobic conditions, making glucose transporters attractive molecular targets for therapeutic intervention [2].

The molecular structure of this compound (C₁₅H₈O₈; molar mass 316.22 g/mol) features a fused four-ring system with hydroxyl and methoxy substituents that facilitate interactions with biological targets [1]. This compound has been isolated from various medicinal plants, including Lagerstroemia speciosa and Myrciaria cauliflora, and has demonstrated additional anti-inflammatory and antibacterial properties in experimental models [3] [1]. The dual potential of this compound to modulate both metabolic and inflammatory pathways positions it as a valuable chemical probe for investigating the intersection of these biological processes in disease states.

Chemical and Physical Properties of this compound

Table 1: Fundamental Characteristics of this compound

Property Specification
CAS Number 51768-38-8
Molecular Formula C₁₅H₈O₈
Molar Mass 316.22 g/mol
Compound Type Ellagic acid derivative (polyphenol)
Bioactivity Profile Glucose transport inhibition, anti-inflammatory, antibacterial
Storage Conditions Store at -20°C under inert atmosphere; protect from light
Solubility Limited water solubility; soluble in DMSO, methanol, and acetone

This compound is characterized by its complex polyphenolic structure, which contributes to both its biological activity and analytical challenges. The compound's fused ring system with multiple oxygen-containing functional groups enables interactions with various enzymatic targets and receptors involved in glucose metabolism and inflammation. Its antibacterial activity has been demonstrated against Staphylococcus aureus ATCC 25923 with a minimum inhibitory concentration (MIC) of 32 μg/mL [1]. Researchers should note that the compound is intended for research applications only and not for human diagnostic or therapeutic use without further development and validation.

Glucose Transport Mechanisms and Pathophysiological Significance

Glucose Transporter Families

Cellular glucose uptake is mediated by specialized transporter proteins that facilitate the movement of glucose across plasma membranes. The three principal families of glucose transporters include:

  • GLUT transporters (facilitative diffusion): These belong to the solute carrier 2 (SLC2) family and transport glucose along its concentration gradient without energy requirement. Key isoforms include GLUT1 (ubiquitously expressed, often upregulated in cancers), GLUT2 (liver, pancreas, low affinity), GLUT3 (neurons, high affinity), and GLUT4 (insulin-responsive tissues) [2].

  • SGLT transporters (sodium-coupled active transport): These utilize sodium gradients established by Na+/K+-ATPase to transport glucose against its concentration gradient. SGLT1 (high affinity, 1:1 Na+:glucose) is expressed in intestine and kidney, while SGLT2 (lower affinity, higher capacity, 1:1 Na+:glucose) is primarily renal [4].

  • SWEET transporters: A more recently discovered family of glucose transporters, with plants expressing approximately 20 isoforms but humans possessing only one SWEET gene whose function remains incompletely characterized [2].

Glucose Transport in Disease Pathology

Dysregulated glucose transporter expression represents a hallmark of several disease states. In type 2 diabetes, impaired GLUT4 translocation in response to insulin contributes to peripheral insulin resistance and hyperglycemia [5]. In cancer, numerous tumor types overexpress GLUT isoforms, particularly GLUT1, GLUT3, and GLUT4, to sustain the elevated glycolytic flux required for rapid proliferation [2] [4]. The strategic inhibition of specific glucose transporters thus offers a promising therapeutic approach for modulating glucose availability in target tissues. The following diagram illustrates the glucose transport mechanisms operational in mammalian cells:

G Glucose_Outside Extracellular Glucose GLUTs GLUT Transporters (Facilitative Diffusion) - GLUT1 (ubiquitous, cancer) - GLUT3 (neurons, cancer) - GLUT4 (insulin-sensitive) Glucose_Outside->GLUTs Concentration gradient SGLTs SGLT Transporters (Active Co-transport) - SGLT1 (intestine, kidney) - SGLT2 (kidney, some cancers) Glucose_Outside->SGLTs Cell_Membrane Plasma Membrane Glucose_Inside Intracellular Glucose GLUTs->Glucose_Inside SGLTs->Glucose_Inside Na_K_ATPase Na+/K+ ATPase Sodium_Gradient Sodium Gradient Na_K_ATPase->Sodium_Gradient Establishes Sodium_Gradient->SGLTs

Experimental Evidence for Glucose Transport Inhibition by this compound

Direct Inhibition Studies

Research has demonstrated that this compound and related ellagic acid derivatives significantly inhibit glucose transport in cellular assays. In a comprehensive bioactivity-directed isolation study from Lagerstroemia speciosa leaves, multiple ellagic acid derivatives including this compound showed a consistent inhibitory effect on glucose transport assays [3]. This foundational finding positions this compound as a valuable chemical probe for investigating glucose transporter function and developing potential therapeutic applications targeting diseases characterized by aberrant glucose uptake.

The structure-activity relationship analysis suggests that the methylation pattern of ellagic acid derivatives significantly influences their glucose transport modulatory activity. While ellagitannins from the same plant source demonstrated glucose uptake-stimulatory effects, the methylated ellagic acid derivatives consistently showed inhibitory activity [3]. This divergence highlights the importance of specific structural features in determining the direction of modulation and suggests that this compound may interact with glucose transporters or their regulatory elements in a distinct manner from related polyphenols.

Comparative Potency with Other Natural Products

Table 2: Comparison of Natural Product Glucose Transport Inhibitors

Compound Plant Source Target Transporter Reported Activities
This compound Lagerstroemia speciosa, Myrciaria cauliflora Not fully characterized Glucose transport inhibition, anti-inflammatory, antibacterial (MIC 32 μg/mL for S. aureus) [3] [1]
Phlorizin/Phloretin Apple tree SGLTs, GLUT1 Potent GLUT1 inhibition, demonstrated antitumor effects in models [2] [4]
Lagerstroemin Lagerstroemia speciosa Not specified Insulin-like glucose uptake stimulation [3]
Canagliflozin (synthetic) N/A SGLT2, GLUT1 FDA-approved for diabetes, investigated for cancer [4]
WZB117 (synthetic) N/A GLUT1, GLUT3, GLUT4 Reduces cancer stem cell self-renewal [2]

The comparative data reveal that this compound belongs to a broader class of plant-derived glucose transport modulators with varying mechanisms and specificities. Unlike SGLT-specific inhibitors like phlorizin, the precise transporter targets of this compound require further elucidation. However, its structural similarity to other bioactive ellagic acid derivatives suggests potential interaction with multiple transporter isoforms, which may offer advantages for addressing the metabolic plasticity often observed in cancer cells [3] [2].

Potential Research and Therapeutic Applications

Anticancer Applications

The inhibition of glucose transport represents a promising strategic approach in cancer therapy, particularly for tumors exhibiting high glycolytic dependency. Cancer cells frequently overexpress glucose transporters, especially GLUT1 and GLUT3, to sustain their elevated glycolytic flux and biomass production needs [2] [4]. This compound, as a natural glucose transport inhibitor, may selectively target this metabolic vulnerability by restricting glucose availability to neoplastic cells, potentially inhibiting proliferation and sensitizing tumors to conventional therapeutics.

Experimental evidence suggests that combining glucose transport inhibition with other metabolic interventions may yield synergistic effects. Simultaneous targeting of GLUT transporters and glutaminase has been shown to synergistically impair tumor cell growth by addressing cancer metabolic plasticity [6]. This approach simultaneously compromises both glucose and glutamine metabolism—two crucial carbon sources for biosynthetic pathways in rapidly dividing cells. The potential exists for this compound to be employed in similar combination strategies targeting multiple metabolic vulnerabilities in cancer.

Anti-inflammatory and Metabolic Disease Applications

Beyond oncology, this compound may find application in inflammatory and metabolic disorders. The compound's documented anti-inflammatory activity complements its glucose transport modulatory properties, potentially addressing the chronic low-grade inflammation associated with insulin resistance and type 2 diabetes [1]. In hepatic insulin resistance, abnormal glucose production and storage contribute significantly to fasting and postprandial hyperglycemia [5]. Modulators of glucose transport and metabolism like this compound may help restore metabolic homeostasis in such conditions.

The compound's antibacterial properties (with demonstrated activity against Staphylococcus aureus) further broaden its potential therapeutic relevance, particularly given the connections between chronic infections, inflammation, and metabolic dysregulation [1]. The multifaceted bioactivity profile of this compound warrants investigation in complex disease states characterized by simultaneous metabolic, inflammatory, and microbial components.

Detailed Experimental Protocols

Glucose Uptake Inhibition Assay

This protocol outlines a standardized method for evaluating the glucose transport inhibitory activity of this compound in cultured mammalian cells, adapted from established procedures in the literature [3].

  • Cell Lines: Appropriate model cells (e.g., 3T3-L1 adipocytes for metabolic studies, Caco-2 intestinal models, or cancer cell lines such as MCF-7)
  • Reagents: 3-O-methyl-D-[14C]glucose (specific activity 300-600 mCi/mmol), this compound (prepared as 10 mM stock in DMSO), phosphate-buffered saline (PBS), uptake buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4)
  • Equipment: Cell culture facilities, scintillation counter, water bath, multiwell plates

Procedure:

  • Culture cells in appropriate medium until 80-90% confluent in 24-well plates
  • Serum-starve cells for 3-6 hours before assay to establish basal conditions
  • Prepare test solutions of this compound in uptake buffer at desired concentrations (typically 1-100 μM)
  • Remove culture medium and wash cells twice with warm PBS
  • Add uptake buffer containing this compound or vehicle control and preincubate for 30 minutes at 37°C
  • Initiate glucose uptake by adding 3-O-methyl-D-[14C]glucose (final concentration 0.1-1.0 μCi/well)
  • Terminate uptake after precisely 2 minutes by rapid washing with ice-cold PBS containing 0.1 mM phloretin
  • Solubilize cells in 0.5 mL 0.1% SDS and transfer lysates to scintillation vials
  • Quantify radioactivity by scintillation counting and normalize to protein content

Data Analysis: Calculate glucose uptake rates and express inhibition as percentage of vehicle control. Determine IC₅₀ values using nonlinear regression of concentration-response data.

Transporter Binding Specificity Assay

This protocol characterizes the binding specificity of this compound to different glucose transporter isoforms using competition assays with known ligands.

  • Reagents: Cytochalasin B (GLUT inhibitor), WZB117 (GLUT1/3/4 inhibitor), phloretin (broad-spectrum GLUT inhibitor), this compound, [3H]cytochalasin B
  • Equipment: Membrane preparations expressing specific GLUT isoforms, filtration apparatus, scintillation counter

Procedure:

  • Prepare membrane fractions containing target glucose transporters
  • Incubate membranes with fixed concentration of [3H]cytochalasin B and increasing concentrations of this compound or reference inhibitors
  • Maintain consistent incubation conditions (time, temperature, buffer composition)
  • Separate bound from free radioligand by rapid filtration through glass fiber filters
  • Quantify filter-bound radioactivity by scintillation counting
  • Analyze competition binding data to determine Ki values for this compound against different transporter isoforms

The experimental workflow for investigating glucose transport inhibition is summarized below:

G Start Experimental Workflow Glucose Transport Inhibition Cell_Culture Cell Culture (Select appropriate model: 3T3-L1, Caco-2, or cancer lines) Start->Cell_Culture Compound_Prep Compound Preparation (this compound in DMSO 0.1-100 μM working range) Cell_Culture->Compound_Prep Preincubation Preincubation (30 min at 37°C with compound in uptake buffer) Compound_Prep->Preincubation Uptake_Assay Uptake Initiation (Add ³⁴C-3-O-methyl-D-glucose Incubate 2 min) Preincubation->Uptake_Assay Termination Reaction Termination (Ice-cold PBS with phloretin) Uptake_Assay->Termination Measurement Measurement (Scintillation counting of cell lysates) Termination->Measurement Analysis Data Analysis (Normalize to protein content Calculate IC₅₀) Measurement->Analysis

Research Considerations and Future Directions

Key Methodological Considerations

When investigating this compound as a glucose transport inhibitor, several methodological factors require careful attention:

  • Compound solubility and stability: this compound has limited aqueous solubility, requiring appropriate vehicles (e.g., DMSO) with final concentrations typically not exceeding 0.1%. Solutions should be prepared fresh and protected from light due to potential photosensitivity [1].

  • Cell model selection: Different cell lines express distinct complements of glucose transporters. Research questions should guide model selection—Caco-2 for intestinal transport, 3T3-L1 adipocytes or L6 myotubes for insulin-responsive glucose uptake, or specific cancer lines known to overexpress particular GLUT isoforms [2].

  • Functional validation: Glucose transport inhibition should be verified using multiple approaches, including direct uptake measurements with radiolabeled or fluorescent glucose analogs, assessment of transporter membrane localization, and evaluation of downstream metabolic effects [2] [6].

Future Research Priorities

Several research directions merit attention to fully characterize the therapeutic potential of this compound:

  • Target identification: Precise determination of which glucose transporter isoforms (GLUT1, GLUT3, GLUT4, etc.) are inhibited by this compound and their inhibition mechanisms [3] [2].

  • Structural optimization: Exploration of structure-activity relationships through synthetic modification to enhance potency, selectivity, and pharmaceutical properties [3].

  • Combination strategies: Evaluation of synergistic interactions with existing metabolic inhibitors, chemotherapeutic agents, or targeted therapies [4] [6].

  • In vivo validation: Assessment of efficacy, pharmacokinetics, and toxicity in appropriate animal models of cancer, diabetes, or inflammatory conditions.

Conclusion

This compound represents a promising natural product-derived glucose transport inhibitor with potential applications across multiple therapeutic areas, particularly oncology and metabolic disease. Its documented effects on glucose transport, combined with anti-inflammatory and antimicrobial properties, position it as a valuable chemical probe for investigating the relationship between glucose metabolism and disease pathophysiology. The experimental protocols outlined provide a foundation for standardized evaluation of its glucose transport inhibitory activity and mechanism of action. Future research should focus on elucidating its precise molecular targets, optimizing its pharmacological properties, and validating its efficacy in advanced disease models.

References

Application Note: Preparation of a 3-O-Methylellagic Acid Stock Solution in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction 3-(O)-Methylellagic acid is a naturally occurring compound, for example from Myrciaria cauliflora, noted for its anti-inflammatory and antibacterial properties. A stable and accurately prepared stock solution in DMSO is a prerequisite for reliable in vitro biological activity assays [1].

2. Physicochemical Properties The table below summarizes the key properties of 3-(O)-Methylellagic acid essential for solution preparation.

Property Value / Description
CAS Number 51768-38-8 [1]
Molecular Formula C({15})H({8})O(_{8}) [1]
Molecular Weight 316.22 g/mol [1]
Appearance Solid powder [1]
Recommended Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month [1]

3. Stock Solution Preparation Protocol

3.1. Materials and Equipment

  • Pure 3-(O)-Methylellagic acid (≥98% purity, for research use only) [1].
  • High-Quality Anhydrous DMSO: Use a fresh, sealed bottle to prevent water absorption.
  • Analytical Balance (capable of weighing to 0.1 mg).
  • Sterile glass vial (e.g., 2 mL or 4 mL) with a tight-sealing cap.
  • Micropipettes and sterile tips.
  • Vortex mixer and/or sonication bath.
  • Personal protective equipment (lab coat, gloves, safety glasses).

3.2. Step-by-Step Procedure

  • Calculate Mass: Determine the mass of compound required for your desired stock solution concentration and volume. For example, to prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 50 mM × 0.001 L × 316.22 g/mol = 15.81 mg
  • Weigh Compound: Tare the empty vial. Accurately weigh the calculated mass of 3-(O)-Methylellagic acid powder and transfer it to the vial.

  • Add Solvent: Add the required volume of anhydrous DMSO to the vial. For the example, add 1 mL of DMSO. It is recommended to start with 90% of the final volume.

  • Dissolve and Mix: Cap the vial tightly and vortex vigorously for 1-2 minutes. To aid complete dissolution, sonicate the mixture in a sonication bath for 5-10 minutes.

  • Final Volume: After the solid has completely dissolved, add the remaining DMSO to reach the final target volume (e.g., 1 mL). Vortex again to ensure homogeneity.

  • Aliquot and Store: Immediately aliquot the stock solution into smaller, sterile tubes to minimize freeze-thaw cycles. Label the tubes clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C protected from light [1].

4. Experimental Considerations

  • Solubility: The search results indicate that 3-(O)-Methylellagic acid "may dissolve in DMSO," suggesting it is a suitable solvent, but the exact solubility limit is not specified [1]. The protocol above for a 50 mM solution is a suggested starting point.
  • Stability: For in vitro applications, frozen DMSO stock solutions are typically stable for at least one month at -20°C and six months at -80°C [1].
  • Sterility: For cell-based assays, filter-sterilize the stock solution using a compatible solvent-resistant syringe filter (e.g., 0.2 µm PTFE) after dissolution under aseptic conditions.
  • Safety: DMSO is an excellent solvent that can rapidly penetrate the skin and carry dissolved compounds with it. Handle all solutions with care using appropriate personal protective equipment.

5. Workflow Visualization The following diagram outlines the logical workflow for preparing and using the stock solution in an experimental setting.

G Start Start Protocol Step1 Calculate required mass and weigh compound Start->Step1 Step2 Transfer powder to glass vial Step1->Step2 Step3 Add anhydrous DMSO (90% final volume) Step2->Step3 Step4 Vortex and sonicate until fully dissolved Step3->Step4 Step5 Adjust to final volume with DMSO and mix Step4->Step5 Step6 Aliquot into small tubes Step5->Step6 Step7 Label and store at -20°C/-80°C Step6->Step7 Step8 Thaw aliquot and use for in vitro assays Step7->Step8

Important Notes on Available Information

  • Lack of Direct Protocol: The search results, while from supplier websites, do not contain a specific, ready-to-use protocol for dissolving 3-(O)-Methylellagic acid in DMSO. The information presented here is a synthesis of general best practices and the limited data available [1].
  • Distinguish Similar Compounds: Be aware that several structurally similar compounds exist, such as 3,3'-Di-O-methylellagic acid (CAS 2239-88-5) and various glucosides (e.g., 3-(O)-methylellagic acid 4'-O-alpha-L-rhamnopyranoside). These are distinct chemical entities with different molecular weights and solubilities, and their preparation protocols are not interchangeable [2] [3].

References

3-O-Methylellagic acid solubility DMSO PBS

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data Summary

The table below summarizes the quantitative solubility data found for 3-O-Methylellagic acid and its structurally related compounds. This data can serve as a reference for planning experimental formulations.

Compound Name Solubility in DMSO Solubility in PBS/Buffered Saline Additional Notes Source
This compound-4′-O-α-L-rhamnopyranoside Information not explicitly stated; "may dissolve in DMSO" is noted. Can be formulated in saline-based injection solutions as part of a solvent mixture (e.g., 10% DMSO + 85% Saline). For low-solubility compounds, various injection and oral formulations are suggested. [1]
3-O-Methylgallic acid ~50 mg/mL (~271.52 mM) 3.33 mg/mL (18.08 mM) with ultrasonication. Appears as an off-white to light brown solid powder. [2]
3,3′,4-Tri-O-methylellagic acid 5 mg/mL (requires heat). If precipitation occurs, reheat the solution. Information not explicitly stated. Initially isolated from Euphorbia acaulis. [3]

Experimental Protocols

Here are detailed methodologies for preparing stock and working solutions of these compounds, compiled from supplier recommendations and research publications.

Preparation of Stock Solutions

A. Standard DMSO Stock Solution (for 3-O-Methylgallic acid) This protocol is adapted from the supplier information for 3-O-Methylgallic acid, which has well-defined solubility [2].

  • Procedure:
    • Bring the compound to room temperature before opening.
    • Weigh the desired amount of 3-O-Methylgallic acid.
    • Add an appropriate volume of pure, anhydrous DMSO to achieve a concentration of 50 mg/mL. For example, to prepare 1 mL of stock solution, add 50 mg of the compound to 1 mL of DMSO.
    • Vortex or gently agitate the mixture until a clear solution is obtained. Slight warming may be required.
    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
    • Store aliquots at -20°C or -80°C.

B. Heated DMSO Stock Solution (for 3,3′,4-Tri-O-methylellagic acid) For compounds with lower solubility like 3,3′,4-Tri-O-methylellagic acid, heat is necessary for dissolution [3].

  • Procedure:
    • Weigh the compound to achieve a target concentration of 5 mg/mL.
    • Add the required volume of DMSO.
    • Warm the mixture gently in a water bath at 37-50°C for a short period (e.g., 5-10 minutes), with periodic vortexing.
    • Allow the solution to cool to room temperature. If precipitation occurs, reheat the solution.
    • Aliquot and store at -20°C.
Preparation of In Vivo Formulations

For animal studies where DMSO concentration must be minimized, the following formulation for a related ellagic acid glycoside can be adapted [1].

Injection Formulation (for low water-solubility compounds)

  • Solvent System: DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v/v)
  • Procedure:
    • First, dissolve the compound in a small volume of DMSO (10% of the final volume) to create a concentrated stock.
    • Add Tween 80 (5% of the final volume) to the DMSO stock and mix evenly until clear.
    • Slowly add the saline solution (85% of the final volume) while vortexing to ensure gradual dilution and minimize precipitation.
    • The final solution should be clear or a fine suspension, ready for administration.
Protocol for Cell-Based Anticancer Assays (MTT Assay)

The following methodology is summarized from a research article investigating 3,4,3'-Tri-O-methylellagic acid (T-EA) [4].

  • Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells, which is used as a proxy for cell viability.
  • Procedure:
    • Cell Seeding: Plate cancer cells (e.g., HeLa or T47D cell lines) in 96-well plates at 80% confluence and incubate at 37°C with 5% CO₂ for 24 hours to allow attachment.
    • Compound Treatment: Discard the old medium. Add 100 µL of the test compound (T-EA) dissolved in culture medium at various concentrations to the wells. Include negative control (vehicle only) and positive control (e.g., doxorubicin) wells.
    • Incubation: Incubate the plates for 24 hours under the same conditions.
    • MTT Addition: Add 100 µL of MTT solution to each well and incubate for another 3 hours.
    • Solubilization: Carefully remove the medium and add 100 µL of sodium dodecyl sulfate (SDS) solution to each well to dissolve the formed formazan crystals.
    • Absorbance Measurement: Measure the absorbance of each well using an ELISA (microplate) reader at a wavelength of 560 nm.
    • Data Analysis: Calculate cell viability using the formula: Cell Viability (%) = (Absorbance of treated sample / Absorbance of negative control) × 100%

The workflow for this assay is outlined below.

MTT_workflow start Start Experiment seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h at 37°C, 5% CO₂ seed->incubate1 treat Treat cells with compound solutions incubate1->treat incubate2 Incubate 24h at 37°C, 5% CO₂ treat->incubate2 addMTT Add MTT solution incubate2->addMTT incubate3 Incubate 3 hours addMTT->incubate3 solubilize Add SDS solution to solubilize formazan incubate3->solubilize measure Measure absorbance at 560 nm solubilize->measure analyze Calculate cell viability (%) measure->analyze end End analyze->end

Critical Notes for Researchers

  • Solubility Verification: The statement "may dissolve in DMSO" for some compounds [1] indicates that solubility should be verified empirically. Always check for undissolved material and consider centrifugation to clarify solutions before use.
  • Solution Stability: Stock solutions in DMSO are hygroscopic. Store them under anhydrous conditions to prevent water absorption, which can cause precipitation and compound degradation.
  • In Vivo Considerations: When adapting the provided injection formulations, ensure the final DMSO concentration is safe for the intended administration route (e.g., typically <10% for IV/IP in rodents) [1].
  • Bioactivity Context: Beyond solubility, these compounds show promising bioactivity. For instance, 3,4,3'-Tri-O-methylellagic acid exhibited anti-cancer activity against HeLa and T47D cell lines [4], and 3,3'-di-O-methylellagic acid has shown hepatoprotective effects [5].

Conclusion

Successful experimentation with this compound derivatives requires careful attention to their specific solubility profiles. Preparing concentrated stock solutions in DMSO, potentially with heating, is a reliable first step. For biological assays, especially in vivo, these stocks must be skillfully diluted using appropriate co-solvent systems like Tween 80 and saline to maintain compound solubility while ensuring biocompatibility. The protocols provided here offer a practical foundation for researchers to incorporate these compounds into their drug discovery workflows.

References

Comprehensive Application Notes & Protocols: Storage, Stability, and Experimental Handling of 3-O-Methylellagic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

3-O-Methylellagic acid is a naturally occurring polyphenolic compound isolated from various plant sources including Myrciaria cauliflora. It exhibits significant anti-inflammatory and antibacterial properties, with demonstrated activity against Staphylococcus aureus ATCC 25923 (Minimum Inhibitory Concentration of 32 µg/mL) [1]. These biological activities make it a promising candidate for pharmaceutical development and biomedical research. Proper handling and storage are essential to maintain the compound's stability and bioactivity throughout experimental workflows. These application notes provide detailed protocols for storage, stability maintenance, and experimental application of this compound specifically tailored for research settings.

Physical and Chemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for developing appropriate storage and handling protocols. The compound has the following characteristics:

Table 1: Physicochemical Properties of this compound

Property Specification
CAS Number 51768-38-8 [1] [2]
Molecular Formula C₁₅H₈O₈ [1] [2]
Molecular Weight 316.22 g/mol [1] [2]
Appearance Solid [2]
Chemical Structure Ellagic acid derivative with methoxy substitution at position 3

Storage and Stability Protocols

Recommended Storage Conditions

Maintaining proper storage conditions is critical for preserving the stability and bioactivity of this compound. The following conditions are recommended based on manufacturer specifications:

Table 2: Storage Conditions for this compound

Form Temperature Duration Additional Considerations
Powder -20°C 3 years [1] Keep container tightly sealed [2]
Solution -80°C 1 year [1] Use appropriate solvent systems
Short-term Ambient (with blue ice) Shipping only [1] Minimize exposure time
Stability Considerations
  • Light Sensitivity: Store in dark conditions and avoid direct sunlight [2]
  • Moisture Protection: Keep container tightly sealed in a cool, well-ventilated area [2]
  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents [2]

Safety and Handling Guidelines

Hazard Classification

This compound requires careful handling due to the following hazard classifications [2]:

  • Acute toxicity, Oral (Category 4): Harmful if swallowed (H302)
  • Acute aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects (H410)
Personal Protective Equipment (PPE)

Table 3: Personal Protective Equipment Requirements

Equipment Type Specification
Eye Protection Safety goggles with side-shields [2]
Hand Protection Protective gloves [2]
Body Protection Impervious clothing [2]
Respiratory Protection Suitable respirator [2]
Engineering Controls Appropriate exhaust ventilation; safety shower and eye wash station [2]
First Aid Measures [2]
  • Eye contact: Flush immediately with large amounts of water for several minutes while removing contact lenses
  • Skin contact: Rinse skin thoroughly with water and remove contaminated clothing
  • Inhalation: Relocate to fresh air immediately
  • Ingestion: Wash out mouth with water; do NOT induce vomiting

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, prepare stock solutions following this standardized protocol:

G Start Start Stock Solution Preparation Calculate Calculate required mass for desired concentration Start->Calculate Weigh Weigh this compound powder Solvent Select appropriate solvent (DMSO recommended) Weigh->Solvent Calculate->Weigh Dissolve Dissolve powder in solvent Solvent->Dissolve Vortex Vortex mixture until complete dissolution Dissolve->Vortex Aliquot Aliquot solution Vortex->Aliquot Store Store at -80°C Aliquot->Store

Procedure:

  • Calculate the required mass for the desired concentration (typical stock concentration: 10-50 mM)
  • Weigh the compound using an analytical balance
  • Dissolve in appropriate solvent (DMSO is recommended for biological assays)
  • Vortex until completely dissolved
  • Aliquot into working volumes to avoid freeze-thaw cycles
  • Store at -80°C for long-term preservation
In Vitro Antibacterial Assay Protocol [1]

Purpose: Evaluate antibacterial activity against Staphylococcus aureus ATCC 25923

Materials:

  • This compound stock solution (prepare fresh or thaw frozen aliquot)
  • Staphylococcus aureus ATCC 25923 culture
  • Mueller-Hinton broth
  • Sterile 96-well microtiter plates
  • Incubator (37°C)

Procedure:

  • Prepare serial dilutions of this compound in Mueller-Hinton broth (typically 1-128 µg/mL)
  • Inoculate each well with approximately 5 × 10⁵ CFU/mL of bacteria
  • Include growth control (bacteria without compound) and sterility control (medium only)
  • Incubate at 37°C for 18-24 hours
  • Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth
  • The reported MIC value for this compound against Staphylococcus aureus ATCC 25923 is 32 µg/mL [1]
In Vitro Anti-inflammatory Assessment

While specific protocols for this compound's anti-inflammatory activity are not detailed in the available literature, general approaches include:

Macrophage-based Assay:

  • Use RAW264.7 or THP-1 macrophage cell lines
  • Pre-treat cells with varying concentrations of this compound
  • Stimulate with LPS (100 ng/mL) for inflammatory induction
  • Measure inflammatory mediators (NO, PGE₂, TNF-α, IL-6) after 18-24 hours
  • Include cytotoxicity controls (MTT assay) to ensure anti-inflammatory effects are not due to cell death

Related Compounds and Their Activities

Table 4: Comparison of Methylellagic Acid Derivatives and Their Bioactivities

Compound Name Source Reported Bioactivities Experimental Models
This compound Myrciaria cauliflora [1] Anti-inflammatory, antibacterial, inhibits glucose transport [1] Staphylococcus aureus ATCC 25923 [1]
3,4,3′-Tri-O-methylellagic acid Syzygium polycephalum [3] [4] Anticancer activity T47D (breast cancer) and HeLa (cervical cancer) cell lines [3] [4]
3,4,3′-Tri-O-methylellagic acid Syzygium polycephalum [3] [4] Molecular targets: CDK9 and SIRT1 inhibition In silico studies [3] [4]

Disposal and Environmental Considerations

  • Waste Disposal: Dispose of contents and container according to federal, state, and local regulations [2]
  • Environmental Protection: Avoid release to the environment; very toxic to aquatic life with long-lasting effects [2]
  • Spill Management: Collect spillage with appropriate absorbent material; decontaminate surfaces with alcohol [2]

Troubleshooting Guide

Table 5: Common Issues and Solutions in this compound Experiments

Problem Possible Cause Solution
Poor solubility Incorrect solvent selection Use DMSO for initial stock solution
Loss of activity Improper storage or repeated freeze-thaw cycles Prepare single-use aliquots; store at recommended temperatures
Inconsistent results Compound degradation Verify storage conditions; prepare fresh solutions
Precipitation in assay buffer Solvent incompatibility Ensure final DMSO concentration does not exceed 1% in biological assays

References

Application Notes and Protocols for 3-O-Methylellagic Acid: Minimum Inhibitory Concentration (MIC) and Bioactivity Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

3-O-Methylellagic acid is a naturally occurring polyphenolic compound belonging to the ellagitannin class, commonly found in various plant species including Myrcia hatschbachii, Myrciaria cauliflora, and Caesalpinia paraguariensis [1] [2] [3]. This compound has garnered significant research interest due to its broad-spectrum antimicrobial activity against clinically relevant pathogens, including antibiotic-resistant strains, as well as its demonstrated anti-inflammatory and potential metabolic health benefits [2] [4] [3]. The following application notes provide a consolidated summary of its antimicrobial efficacy, detailed experimental protocols for MIC determination, and insights into its mechanisms of action to support research and pre-clinical development efforts.

Bioactivity Summary and Minimum Inhibitory Concentration (MIC) Data

The table below summarizes the quantitative Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial and fungal strains, as reported in the scientific literature.

Table 1: Documented Minimum Inhibitory Concentration (MIC) Values for this compound

Microorganism Strain MIC Value Experimental Context / Notes Citation
Candida albicans 15.6 µg/mL Tested as part of an ethyl acetate fraction from Myrcia hatschbachii stems. [1]
Staphylococcus aureus (ATCC 25923) 32 µg/mL Purified compound, demonstrating direct antibacterial activity. [2] [4]
Escherichia coli 40-92.5% inhibition Percentage inhibition reported at concentrations ranging from 6.25 down to 0.20 mg/mL. [5]
Salmonella typhi 100% inhibition Percentage inhibition reported at concentrations ranging from 6.25 down to 0.20 mg/mL. [5]
Methicillin-Resistant Staphylococcus aureus (MRSA) Active Significant activity reported, in some cases equal to the reference drug ciprofloxacin; specific MIC values were prominent but not explicitly stated in the provided excerpt. [6]

Detailed Experimental Protocols

Broth Microdilution Method for MIC Determination

This is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains [1] [6].

3.1.1 Materials and Reagents
  • Test Compound: this compound (≥95% purity, as confirmed by HPLC) [7].
  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium buffered with MOPS for fungi.
  • Inoculum: Microbial suspensions adjusted to a turbidity of a 0.5 McFarland standard (~1-5 x 10^8 CFU/mL for bacteria; ~1-5 x 10^6 CFU/mL for fungi from a 24-hour culture).
  • Solvents: Dimethyl sulfoxide (DMSO, for compound dissolution), sterile distilled water.
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
3.1.2 Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 5-10 mg/mL. Sterilize by filtration through a 0.22 µm membrane.
    • Perform a two-fold serial dilution of the stock solution in the appropriate sterile broth medium across the 96-well plate. The final concentration range should typically span from 100 µg/mL to 0.78 µg/mL or lower. Ensure the final concentration of DMSO in any well does not exceed 1% (v/v), as this can affect microbial growth [3].
  • Inoculum Preparation and Addition:

    • Prepare microbial suspensions as described in section 3.1.1.
    • Dilute the standardized suspensions in broth to achieve a final density of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in each well of the microtiter plate.
    • Add 100 µL of the diluted inoculum to each well containing 100 µL of the serially diluted compound.
  • Controls:

    • Growth Control: Wells containing broth and inoculum only (no compound).
    • Sterility Control: Wells containing broth only (no compound, no inoculum).
    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the test wells.
    • Reference Control: Wells containing a serial dilution of a standard antibiotic/antifungal (e.g., ciprofloxacin for bacteria) [6].
  • Incubation and Reading:

    • Seal the plates and incubate statically at 35±2°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
    • After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism [1] [3].
Bioautography for Bioactive Compound Isolation

This method is used to localize antimicrobial components directly on a Thin-Layer Chromatography (TLC) plate during bio-guided fractionation [3].

3.2.1 Procedure
  • Chromatography:

    • Spot the crude extract or fraction containing this compound on a TLC plate (e.g., silica gel F254) and develop in an appropriate solvent system (e.g., petroleum ether-ethyl acetate mixtures) [5].
    • Air-dry the plate thoroughly to remove all residual solvent.
  • Bioassay:

    • Spray the dried TLC plate evenly with a sterile, concentrated suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a nutrient broth.
    • Incub the plate in a humid, sterile chamber at an optimal temperature (e.g., 37°C) for 18-24 hours.
    • After incubation, spray the plate with a tetrazolium salt solution (e.g., MTT or INT). Living microorganisms reduce the tetrazolium salt to a colored formazan product, producing a purple-red background.
    • Zones of inhibition appear as clear white spots against the colored background, indicating the location of antimicrobial compounds like this compound.

Mechanisms of Action and Research Applications

Proposed Mechanisms of Action

Research suggests that this compound exerts its biological effects through multiple pathways. The following diagram illustrates the key proposed mechanisms derived from the literature.

mechanism_of_action Compound This compound A1 Membrane Disruption? (Plausible but not confirmed) Compound->A1 A2 Enzyme Inhibition (e.g., Catalase enhancement) Compound->A2 A3 Broad-spectrum activity against bacteria & fungi Compound->A3 B1 Anti-inflammatory Activity Compound->B1 B2 Inhibition of Glucose Transport Compound->B2 B3 Activation of AMPK Pathway Compound->B3 B4 Epigenetic Regulation (HDAC9 inhibition) Compound->B4 Potential B5 Antioxidant Effects (Free radical scavenging) Compound->B5 Subgraph1 Antimicrobial Action EA Ellagic Acid A2->EA Metabolite Subgraph2 Cellular & Metabolic Effects B5->B1 Contributes to EA->B2 EA->B3

Diagram 1: Proposed multifaceted mechanisms of action for this compound, including direct antimicrobial effects, cellular metabolic modulation, and potential epigenetic regulation. Dashed lines indicate actions that may be mediated by its metabolite, Ellagic Acid.

Key Research Applications
  • Antimicrobial Drug Discovery: Serves as a promising lead compound for developing new anti-infective agents, particularly against drug-resistant strains like MRSA and Candida albicans [1] [6].
  • Anti-inflammatory and Metabolic Disease Research: Its inhibitory effects on glucose transport and anti-inflammatory properties make it a candidate for investigating adjuvants for metabolic syndrome, diabetes, and inflammatory disorders [2] [4].
  • Natural Product Standardization: Used as a reference standard (e.g., Phyproof) for the quality control and standardization of herbal extracts containing ellagitannins [2].
  • Food Preservation: Demonstrated efficacy against food spoilage bacteria suggests potential as a natural food preservative, showing more potent activity than sodium benzoate in some studies [3].

Stability and Storage

For optimal stability and long-term storage, it is recommended to store this compound as a solid powder at -20°C [2] [4]. Stock solutions should be prepared in high-quality DMSO and stored in aliquots at -20°C or -80°C to prevent freeze-thaw cycles and potential oxidation. Repeated thawing and freezing should be avoided.

References

Application Notes and Protocols: Molecular Docking Studies of 3-O-Methylellagic Acid for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

3-O-Methylellagic acid is a natural polyphenolic compound belonging to the class of ellagic acid derivatives that has garnered significant scientific interest for its diverse therapeutic potential. This compound, chemically known as this compound (CAS No. 51768-38-8) with molecular formula C₁₅H₈O₈ and molecular weight of 316.22 g/mol, is isolated from various medicinal plants including Myrciaria cauliflora, Syzygium polycephalum, and Terminalia macroptera [1] [2] [3]. The compound exhibits a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, antidiabetic, and cholesterol-lowering properties, making it a promising candidate for drug development [2].

Molecular docking studies have become an indispensable tool in modern drug discovery, enabling researchers to predict the interaction between small molecules and their target proteins at atomic resolution. This computational approach provides insights into binding affinities, interaction patterns, and structural requirements for biological activity, thereby facilitating the rational design of therapeutic agents [4]. For this compound, molecular docking has been instrumental in elucidating its mechanism of action against various disease targets, including enzymes involved in cancer progression, cholesterol biosynthesis, and metabolic disorders [1] [5] [3].

The following application notes provide detailed protocols and methodologies for conducting molecular docking studies of this compound with various biological targets, along with comprehensive results from recent investigations that validate its therapeutic potential.

Cancer Research Applications

Protocol: Molecular Docking with CDK9 and SIRT1 for Cancer Therapy

Objective: To evaluate the binding mechanism and affinity of this compound against cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1), two key proteins involved in cancer progression [1].

  • Target Preparation:

    • Retrieve crystal structures of CDK9 (PDB ID: 3TNH) and SIRT1 (PDB ID: 4I5I) from the Protein Data Bank
    • Remove water molecules and heteroatoms using PyMol or similar software
    • Add polar hydrogen atoms and assign Kollman's partial atomic charges
    • Save proteins in PDBQT format for docking simulations
  • Ligand Preparation:

    • Obtain 3D structure of this compound (CID: 13915428) from PubChem or create using molecular building tools
    • Optimize geometry using density functional theory (DFT/B3LYP/6-31G(d,p)) method in Gaussian 16W
    • Calculate electrostatic potential (ESP) charges for accurate electrostatics
    • Identify rotatable bonds and set torsion tree for flexible docking
  • Docking Parameters:

    • Use Dock6 software bundle or AutoDock Vina for docking simulations
    • Set grid box size of 10.0 Å from native ligand's coordinates in active site
    • Apply Lamarckian Genetic Algorithm with 100 runs for conformational sampling
    • Use MM-GBSA and MM-PBSA methods for binding free energy calculations
  • Validation:

    • Perform redocking with native ligands (4I5 for SIRT1 and F18 for CDK9)
    • Validate docking protocol with RMSD value threshold of 2.0 Å
    • Conduct molecular dynamics simulations for 100 ns using AMBER force field (FF14SB)
    • Analyze system stability (total energy, temperature, RMSD) throughout trajectories
  • Analysis:

    • Calculate hydrogen bonds and binding affinity (ΔGbind) using last 20 ns of trajectory
    • Use MMPBSA.py tool of AMBER18 package for binding free energy decomposition
    • Generate interaction diagrams with Discovery Studio or PyMol
Results and Applications in Cancer Research

Recent studies have demonstrated that this compound exhibits potent anticancer activity through dual inhibition of CDK9 and SIRT1 pathways. The compound showed significant binding affinity towards these targets, with in vitro validation confirming its efficacy against cervical (HeLa) and breast (T47D) cancer cell lines [1].

Table 1: Binding Affinities of this compound with Cancer Targets

Target Protein Binding Energy (MM-GBSA) Binding Energy (MM-PBSA) In Vitro EC₅₀
SIRT1 (4I5I) -30.98 ± 0.25 kcal/mol -24.07 ± 0.30 kcal/mol N/A
CDK9 (3TNH) -29.50 ± 0.22 kcal/mol -25.87 ± 0.40 kcal/mol N/A
T47D Cell Line N/A N/A 55.35 ± 6.28 μg/mL
HeLa Cell Line N/A N/A 12.57 ± 2.22 μg/mL

The molecular dynamics simulations revealed stable complexes between this compound and both targets, with consistent hydrogen bonding patterns and favorable binding energies throughout the 100 ns simulation period. The compound formed multiple hydrophobic interactions and hydrogen bonds within the active sites of CDK9 and SIRT1, explaining its potent inhibitory activity [1].

Cholesterol Management Applications

Protocol: Docking with HMG-CoA Reductase for Cholesterol Control

Objective: To investigate the inhibitory potential of this compound against 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [5].

  • Target Preparation:

    • Obtain crystal structure of human HMGR (PDB ID: 1HWK) from PDB
    • Prepare the tetrameric structure focusing on subunits A (PRO442–HIS861)
    • Define the HMG-binding pocket (residues 682-694) as the active site
    • Remove bound statins and cofactors, retain essential crystallographic water molecules
  • Ligand Preparation:

    • Prepare this compound and control statins (atorvastatin, rosuvastatin, etc.)
    • Optimize structures using Merck Molecular Force Field (MMFF94)
    • Generate low-energy conformers using Open Babel or similar tools
    • Convert structures to PDBQT format with Gasteiger charges
  • Docking Setup:

    • Use PyRx software with AutoDock Vina backend
    • Set grid box to encompass entire HMG-binding pocket (cis-loop region)
    • Employ point complementarity approach for shape matching
    • Use hybrid scoring function for energy evaluation
  • Parameters:

    • Exhaustiveness: 16, maximum number of poses: 20
    • Energy range: 4 kcal/mol, number of binding modes: 10
    • Score using two best binding modes for each compound
    • Perform statistical analysis with one-way ANOVA (9 replicates each)
  • Validation:

    • Redock native atorvastatin to validate grid parameters
    • Compare with known statin inhibitors as positive controls
    • Calculate RMSD for reproducibility assessment
Results and Applications in Hypercholesterolemia

In a comprehensive study screening 84 phytochemicals from Cochlospermum species, This compound demonstrated the strongest interaction with HMGR, forming an impressive 26 binding interactions with the HMG-binding pocket residues - more than any tested compound, including commercial statins [5].

Table 2: HMG-CoA Reductase Docking Results for this compound

Parameter This compound Statin Controls Range
Binding Affinity (ΔG) -6.0 kcal/mol -4.6 to -5.7 kcal/mol
Docking Score -32.103 -25.939 to -36.584
Number of Binding Interactions 26 15-24
Statistical Significance P = 0.0001 P < 0.05

The compound exhibited superior binding affinity (-6.0 kcal/mol) compared to most statins, with its docking score (-32.103) comparing favorably with control compounds. Statistical analysis of binding affinity scores showed significant difference (P=0.0001), confirming the robust inhibitory potential of this compound against HMGR [5]. These findings support the traditional use of medicinal plants containing this compound for managing dyslipidemia and present it as a promising natural alternative to synthetic statins, potentially with fewer side effects.

Neurological and Metabolic Disorder Applications

Protocol: Docking with Cholinesterases and Diabetes-Related Enzymes

Objective: To evaluate the inhibitory activity of this compound against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and α-glucosidase for potential applications in Alzheimer's disease and diabetes management [3].

  • Target Selection:

    • Obtain AChE (PDB ID: 1CX2), BChE, α-amylase, and α-glucosidase structures
    • Prepare proteins by removing heteroatoms and adding hydrogen atoms
    • Define active sites based on catalytic triads and known inhibitor binding locations
  • Ligand Preparation:

    • Prepare this compound and derivatives (3,3'-di-O-methyl ellagic acid, etc.)
    • Generate 3D structures with proper protonation states at physiological pH
    • Assign atomic charges using AM1-BCC method
    • Define rotatable bonds for flexible docking
  • Docking Methodology:

    • Use AutoDock 4.2.6 or AutoDock Vina 1.1.2 for docking simulations
    • Apply flexible docking approach for ligand flexibility
    • Set grid dimensions to cover entire binding site with 0.375 Å spacing
    • Use Lamarckian Genetic Algorithm with 250 population size
  • Scoring and Analysis:

    • Evaluate binding poses using scoring functions and cluster analysis
    • Calculate binding energies and inhibition constants
    • Identify hydrogen bonds, hydrophobic interactions, and π-π stacking
    • Compare with standard inhibitors (galantamine for cholinesterases, acarbose for diabetes targets)
Results and Applications in Neurological and Metabolic Disorders

Studies on ellagic acid derivatives, including this compound and related compounds, have demonstrated significant enzyme inhibitory activity against targets relevant to Alzheimer's disease and diabetes management [3].

Table 3: Enzyme Inhibition Profiles of Ellagic Acid Derivatives

Compound AChE IC₅₀ (μg/mL) BChE IC₅₀ (μg/mL) α-Amylase IC₅₀ (μg/mL) α-Glucosidase IC₅₀ (μg/mL)
3,3'-di-O-methyl ellagic acid 46.77 ± 0.90 50.48 ± 1.10 >100 74.18 ± 0.29
Myricetin-3-O-rhamnoside >100 >100 65.17 ± 0.43 69.02 ± 0.65
Acarbose (standard) N/A N/A 32.25 ± 0.36 87.70 ± 0.68

The molecular docking results revealed that these compounds fit well into the binding sites of the target enzymes, establishing stable complexes with binding energies ranging from -4.03 to -10.20 kcal/mol. Although not all compounds showed binding affinities with cholinesterases, those that did exhibited negative binding energies, indicating thermodynamically favorable inhibition [3].

The experiments demonstrated that 3,3'-di-O-methyl ellagic acid exhibited the most potent cholinesterase inhibition among tested compounds, while showing superior α-glucosidase inhibition compared to the standard drug acarbose. These findings highlight the multitarget potential of ellagic acid derivatives for managing complex diseases like Alzheimer's and diabetes through polypharmacological approaches.

Technical Considerations and Validation Methods

Experimental Design and Optimization

Successful molecular docking studies with this compound require careful attention to technical parameters and validation procedures to ensure reliable and reproducible results:

  • Force Field Selection:

    • Use AMBER force field (FF14SB) for protein and GAFF for ligands
    • Apply Austin Model 1-Bond Charge Correction (AM1-BCC) for charge assignment
    • Utilize TIP3P water solvent model with a base distance of 12 Å for solvation
  • Simulation Parameters:

    • Employ NPT ensemble (310 K, 1 atm) for molecular dynamics
    • Conduct minimization with 500 stages of steepest descent and 3000 stages of conjugated gradient
    • Implement heating stage for 200 ps in stages from 0 K to 298 K
    • Run production simulations for 100 ns to generate trajectories
  • Binding Energy Calculations:

    • Use MM-PBSA and MM-GBSA methods for binding free energy estimation
    • Calculate energy components including van der Waals, electrostatic, and solvation terms
    • Analyze last 20 ns of trajectory for binding affinity calculations
    • Perform decomposition analysis to identify key residue contributions
Validation and Best Practices
  • Protocol Validation:

    • Perform redocking experiments with native ligands to validate methods
    • Use RMSD threshold of 2.0 Å for acceptable reproduction of crystal poses
    • Compare multiple docking programs to confirm consistency of results
    • Validate with known active and inactive compounds when available
  • System Stability Analysis:

    • Monitor total energy, temperature, and RMSD throughout simulations
    • Ensure system equilibration before production trajectory analysis
    • Check hydrogen bond stability and interaction persistence
    • Verify reasonable fluctuations in protein backbone and ligand positioning

The following workflow diagram illustrates the comprehensive molecular docking protocol for this compound:

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Execution cluster_analysis Analysis & Validation Start Start Docking Study PDB Retrieve Protein from PDB Start->PDB Clean Remove Water Molecules and Heteroatoms PDB->Clean Prep Add Hydrogens Assign Charges Clean->Prep FormatP Save as PDBQT Format Prep->FormatP Grid Define Grid Box Around Active Site FormatP->Grid LigSource Ligand from PubChem or Build Structure Opt Geometry Optimization (DFT Methods) LigSource->Opt Charges Calculate ESP Charges Opt->Charges FormatL Save as PDBQT Format Charges->FormatL FormatL->Grid Params Set Docking Parameters (Algorithm, Runs) Grid->Params Run Execute Docking Simulations Params->Run Poses Generate Binding Poses Run->Poses Score Score Binding Poses Rank by Affinity Poses->Score MD Molecular Dynamics Simulation (100 ns) Score->MD Energy Binding Free Energy Calculation (MM-PBSA/GBSA) MD->Energy Validate Validate with Experimental Data Energy->Validate Results Interpret Results Report Findings Validate->Results End End Study Results->End

Conclusion and Future Perspectives

The comprehensive molecular docking studies conducted on This compound have revealed its significant potential as a multi-target therapeutic agent for various diseases, including cancer, hypercholesterolemia, Alzheimer's disease, and diabetes. The compound demonstrates favorable binding affinities against critical biological targets, with in vitro studies validating its pharmacological activities.

Future research should focus on advanced computational approaches, including quantum mechanical/molecular mechanical (QM/MM) simulations for more accurate binding energy calculations, and in vitro/in vivo validations to confirm the predicted activities. Additionally, structure-activity relationship studies on various ellagic acid derivatives could guide the development of more potent analogs with improved pharmacokinetic properties.

The protocols outlined in this document provide researchers with robust methodologies for conducting molecular docking studies with this compound and related natural products, facilitating the discovery and development of novel therapeutics from natural sources.

References

Comprehensive Application Notes & Protocols for In Silico ADMET Prediction of 3-O-Methylellagic Acid and Its Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ellagic acid and its methylellagic acid derivatives are naturally occurring polyphenolic compounds with demonstrated anti-cancer, anti-inflammatory, and anti-oxidant biological activities [1]. Recent studies have highlighted 3,4,3'-tri-O-methylellagic acid (T-EA), isolated from Syzygium polycephalum, as a promising anti-cancer candidate compound, showing significant activity against cervical cancer (HeLa) and breast cancer (T47D) cell lines with EC₅₀ values of 12.57 ± 2.22 μg mL⁻¹ and 55.35 ± 6.28 μg mL⁻¹, respectively [2] [3]. Another derivative, 3-O-methylellagic acid, has shown anti-inflammatory activity and antibacterial properties against Staphylococcus aureus (MIC: 32 μg/mL) [4].

The drug development process increasingly relies on in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate drug-like properties in early discovery stages [5]. These computational approaches help overcome the limitations of traditional methods, which are often costly, labor-intensive, and time-consuming [6]. This document provides detailed application notes and experimental protocols for performing in silico ADMET prediction of this compound and its derivatives, enabling researchers to efficiently evaluate their drug-likeness and prioritize candidates for further development.

Key Experimental Data and Findings

Experimental Bioactivity and Binding Affinities

Recent experimental studies have provided crucial data on the biological activities and binding interactions of methylellagic acid derivatives, particularly against cancer targets.

Table 1: Experimental Bioactivity Data for Methylellagic Acid Derivatives

Compound Biological Activity Experimental Model Results/Value Reference
3,4,3'-Tri-O-methylellagic Acid (T-EA) Anti-cancer (Cervical) HeLa cell line EC₅₀ = 12.57 ± 2.22 μg mL⁻¹ [2]
3,4,3'-Tri-O-methylellagic Acid (T-EA) Anti-cancer (Breast) T47D cell line EC₅₀ = 55.35 ± 6.28 μg mL⁻¹ [2]
3,4,3'-Tri-O-methylellagic Acid (T-EA) SIRT1 Binding In silico (MM-GBSA) ΔGbind = -30.98 ± 0.25 kcal mol⁻¹ [2]
3,4,3'-Tri-O-methylellagic Acid (T-EA) CDK9 Binding In silico (MM-GBSA) ΔGbind = -29.50 ± 0.22 kcal mol⁻¹ [2]
This compound Anti-bacterial Staph. aureus ATCC 25923 MIC = 32 μg/mL [4]
This compound Anti-complement Sheep Erythrocytes IC₅₀ = 0.58 mM [4]

The strong binding affinities of T-EA for both Sirtuin 1 (SIRT1) and Cyclin-Dependent Kinase 9 (CDK9) cancer targets, as determined through molecular dynamics simulations, suggest a potential multi-target mechanism of action [2]. SIRT1 functions as a cancer growth promoter in breast cancer, while CDK9 acts as a proto-oncogene in cervical cancer [2] [3].

ADMET Property Predictions

In silico prediction of ADMET properties provides valuable insights into the drug-likeness of compounds before undertaking costly synthetic and experimental procedures.

Table 2: Comparative ADMET Property Predictions for Ellagic Acid Derivatives

ADMET Property Ellagic Acid Tetrabenzoyl Ellagic Acid Hydrolyzed Ellagic Acid Remarks
Absorption Moderate Poor Excellent Hydrolyzed derivative shows best absorption [1]
Distribution Excellent Moderate Moderate Ellagic acid shows best distribution profile [1]
Metabolism Moderate Moderate Moderate All three show moderate metabolism [1]
Excretion Moderate Moderate Moderate Comparable excretion profiles [1]
Toxicity Moderate Moderate Moderate Favorable toxicity profiles [1]
Physicochemical Good Moderate Good Hydrolyzed derivative shows improved properties [1]
Overall Drug-likeness Good Poor Good Ellagic acid has better drug-like properties [1]

Based on ADMETlab analysis, ellagic acid demonstrates superior overall drug-like properties compared to its synthetic derivatives, tetrabenzoyl ellagic acid and hydrolyzed ellagic acid [1]. The hydrolyzed derivative shows the best absorption profile, which could potentially address the poor bioavailability associated with native ellagic acid [1] [7].

Experimental Protocols

Protocol 1: In Silico ADMET Prediction Using ADMETlab
3.1.1 Purpose

To predict the ADMET properties and drug-likeness of this compound derivatives using the ADMETlab computational platform.

3.1.2 Materials and Software
  • Compound Structures: this compound, 3,4,3'-tri-O-methylellagic acid (in SDF or MOL2 format)
  • Software: ADMETlab web-based platform (https://admetmesh.scbdd.com/)
  • Computing Resources: Standard computer with internet access
3.1.3 Procedure
  • Structure Preparation

    • Draw chemical structures using CheDraw or import pre-existing structure files
    • Ensure correct atom hybridization and bond orders
    • Add hydrogen atoms and minimize energy using embedded molecular mechanics
  • ADMETlab Submission

    • Access the ADMETlab platform through a web browser
    • Upload or input the chemical structures
    • Select all relevant ADMET endpoints for prediction (31 available endpoints)
    • Submit the job for processing
  • Results Analysis

    • Review the comprehensive ADMET report generated by the system
    • Pay special attention to:
      • Lipinski's Rule of Five violations
      • Aqueous solubility predictions
      • Caco-2 permeability for absorption assessment
      • CYP450 metabolism profiles
      • hERG inhibition potential for cardiotoxicity
    • Compare results against known drug-like compounds
  • Data Interpretation

    • Identify potential ADMET liabilities
    • Determine which derivatives show the most favorable overall profiles
    • Use results to prioritize compounds for synthesis and testing
3.1.4 Notes
  • ADMETlab employs a substructure pattern recognition method with a database of over 288,000 entries [1]
  • The platform provides six types of drug-likeness analysis including five rules and one prediction model [1]
  • For accurate results, ensure the input structures are correctly protonated at physiological pH
Protocol 2: Molecular Docking and Dynamics Simulation
3.2.1 Purpose

To evaluate the molecular interactions and binding stability of this compound derivatives with target proteins such as SIRT1 and CDK9.

3.2.2 Materials and Software
  • Protein Structures: SIRT1 (PDB: 4I5I), CDK9 (PDB: 3TNH) from Protein Data Bank
  • Software: Dock6, AMBER18, Gaussian 16W
  • Computing Resources: High-performance computing cluster
3.2.3 Procedure
  • System Preparation

    • Obtain protein structures from PDB and prepare by removing water molecules and adding hydrogen atoms
    • Optimize ligand geometries using DFT/B3LYP/6-31G(d,p) method in Gaussian 16W [2]
    • Calculate electrostatic potential (ESP) charges for accurate force field parameterization
  • Molecular Docking

    • Define active site using a 10.0 Å sphere from native ligand coordinates [2]
    • Perform docking using Dock6 program with flexible ligand conformation
    • Validate docking protocol by redocking native ligands (RMSD < 2.0 Å) [2]
    • Use grid score function to evaluate ligand-receptor interactions
  • Molecular Dynamics Simulation

    • Set up system using AMBER force field (FF14SB) and General AMBER Force Field (GAFF) [2]
    • Solvate with TIP3P water model in a 12 Å periodic box [2]
    • Neutralize system by adding sodium ions (Na⁺) [2]
    • Perform minimization, heating, and equilibration steps followed by 100 ns production run [2]
  • Binding Energy Calculation

    • Use MM-PBSA/GBSA methods in AMBER18 to calculate binding free energies [2]
    • Analyze the last 20 ns of trajectories for binding affinity calculations [2]
    • Perform residue-wise energy decomposition to identify key interaction residues
3.2.4 Notes
  • Molecular dynamics simulations provide more accurate binding assessments than docking alone
  • The MM-GBSA method has shown T-EA binding energies of -30.98 ± 0.25 kcal mol⁻¹ for SIRT1 and -29.50 ± 0.22 kcal mol⁻¹ for CDK9 [2]
  • Entropy change calculations (-TΔS) are typically excluded due to high computational cost and low prediction accuracy [2]

The following diagram illustrates the complete workflow for the molecular docking and dynamics simulation protocol:

G Start Start Protocol PDB Retrieve Protein Structures (4I5I for SIRT1, 3TNH for CDK9) Start->PDB Prep System Preparation Remove water, add hydrogens PDB->Prep Ligand Ligand Preparation Geometry optimization with DFT Prep->Ligand Charge ESP Charge Calculation Gaussian 16W Ligand->Charge Docking Molecular Docking Dock6 with 10.0 Å sphere Charge->Docking Validation Docking Validation RMSD < 2.0 Å required Docking->Validation MDSetup MD System Setup AMBER FF14SB/GAFF, TIP3P water Validation->MDSetup Simulation MD Simulation 100 ns production run MDSetup->Simulation Analysis Trajectory Analysis Last 20 ns for binding energy Simulation->Analysis Energy Binding Energy Calculation MM-PBSA/GBSA in AMBER18 Analysis->Energy Report Generate Report Binding energies & key residues Energy->Report

Protocol 3: Experimental Validation of Predicted ADMET Properties
3.3.1 Purpose

To experimentally validate the in silico ADMET predictions for this compound derivatives using in vitro and in vivo models.

3.3.2 Materials
  • Test Compounds: this compound, 3,4,3'-tri-O-methylellagic acid
  • Cell Lines: Caco-2 (for permeability), HepG2 (for metabolism), T47D and HeLa (for efficacy)
  • Animals: Sprague-Dawley rats (for pharmacokinetic studies)
  • Equipment: UPLC-MS/MS system, cell culture facilities
3.3.3 Procedure
  • Absorption Assessment

    • Perform Caco-2 permeability assays using established protocols [6]
    • Calculate apparent permeability coefficients (Papp)
    • Compare with reference compounds for classification
  • Metabolism Studies

    • Conduct microsomal stability assays using liver microsomes
    • Identify metabolic soft spots using LC-MS/MS
    • Screen for CYP450 inhibition potential
  • Pharmacokinetic Evaluation

    • Administer compounds to rats (oral and intravenous)
    • Collect serial blood samples at predetermined time points
    • Process plasma samples using optimized SPE-UPLC-MS/MS method [7]
    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2)
  • Tissue Distribution

    • Euthanize animals at selected time points post-administration
    • Collect and homogenize tissues (liver, kidney, heart, lung, brain)
    • Extract compounds using acidified phosphate buffer and SPE [7]
    • Quantify using validated UPLC-MS/MS method
3.3.4 Notes
  • The SPE-UPLC-MS/MS method has demonstrated 89.6% recovery for ellagic acid in plasma with proper sample preparation [7]
  • Addition of H₃PO₄ and KH₂PO₄ significantly reduces non-covalent binding of ellagic acid to proteins [7]
  • Previous studies show ellagic acid peaks in plasma at 0.5 hours after oral administration with poor absorption [7]

Data Analysis and Interpretation

Key Performance Indicators

When evaluating this compound derivatives, several key performance indicators should be considered:

  • Binding Affinity: MM-GBSA binding energies ≤ -25 kcal mol⁻¹ indicate strong binding [2]
  • Cytotoxicity: EC₅₀ values ≤ 20 μg mL⁻¹ demonstrate promising anti-cancer activity [2]
  • Solubility: Aqueous solubility ≥ 100 μg mL⁻¹ is desirable for good absorption
  • Permeability: Caco-2 Papp ≥ 10 × 10⁻⁶ cm/s suggests good intestinal absorption
  • Metabolic Stability: Half-life in liver microsomes ≥ 30 minutes is favorable
Troubleshooting Common Issues
  • Poor aqueous solubility: Consider formulation approaches or prodrug strategies
  • Rapid metabolism: Identify metabolic soft spots for structural modification
  • Low permeability: Investigate transporter-mediated uptake or structural modifications to reduce hydrogen bonding capacity
  • Toxicity signals: Conduct additional assays to confirm findings and explore structural analogs

Conclusion

The application of in silico ADMET prediction methodologies for this compound and its derivatives provides valuable insights early in the drug discovery process. Experimental validation has demonstrated that 3,4,3'-tri-O-methylellagic acid shows particularly promising anti-cancer activity against cervical and breast cancer cell lines, with strong binding affinity for molecular targets SIRT1 and CDK9 [2] [3].

The integration of computational predictions with experimental validation creates a powerful framework for optimizing the drug-like properties of methylellagic acid derivatives. These protocols enable researchers to efficiently identify the most promising candidates for further development while avoiding compounds with potential ADMET liabilities.

References

3-O-Methylellagic acid low solubility improvement

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Troubleshooting Guide

Q1: What are the initial steps to improve solubility for bioactivity assays? A key first step is selecting an appropriate co-solvent. The search results indicate that DMSO is a standard solvent for creating stock solutions of research compounds like ellagic acid derivatives [1]. You can use this as a starting point for your experiments with 3-O-Methylellagic acid.

  • Preparation Method: Dissolve this compound in a small volume of DMSO to create a concentrated stock solution (e.g., 10-40 mM). This stock can then be diluted with aqueous buffers or cell culture media to the desired working concentration. A typical protocol maintains the final DMSO concentration below 0.1-1% to minimize cytotoxicity [1].
  • Troubleshooting: If precipitation occurs upon dilution, consider using a more dilute stock solution or introducing other solubilizing agents gradually.

Q2: Which advanced formulation strategies can be used? For more significant and stable solubility enhancement, consider moving beyond simple co-solvents to nanocarrier systems.

  • Strategy: Dispersion with Surfactants and Phospholipids A patent for a similar compound, ellagic acid, details a dispersion composition that significantly improves solubility. This method uses surfactants and phospholipids to create fine, stable particles in an aqueous medium [2]. The table below summarizes key components from this formulation, which you can adapt for this compound.
Component Category Example Compounds Function
Surfactants Sucrose fatty acid esters, Polyglycerol fatty acid esters, Polyoxyethylene sorbitan fatty acid esters (Tween) Stabilize the dispersion, reduce particle aggregation [2]
Phospholipids Lecithin, Phosphatidylcholine Act as natural emulsifiers, enhance biocompatibility and dispersion stability [2]
Water-Soluble Polymers Polyethylene oxide (PEO) Further increase stability in the aqueous dispersion [2]
  • Strategy: Polymeric Nanoparticles Polymeric nanoparticles stand out as a key tool to improve the bioavailability of poorly soluble drugs by controlling their release and potentially enabling targeted delivery [3]. A commonly used polymer is PLGA (Poly(lactic-co-glycolic acid)), which is FDA-approved for clinical use due to its high biocompatibility and biodegradability [3].

The following diagram outlines a general experimental workflow that integrates these strategies, from initial preparation to advanced formulation.

Start Start: this compound Low Solubility Step1 Simple Co-solvent Method (DMSO Stock Solution) Start->Step1 Step2 Advanced Dispersion (Surfactants/Phospholipids) Step1->Step2 If insufficient Step3 Nanoparticulate System (Polymeric Nanoparticles, e.g., PLGA) Step2->Step3 If higher performance needed Evaluation Evaluate Solubility & Stability Step3->Evaluation Goal Goal: Bioassay Application Evaluation->Goal

Detailed Experimental Protocols

Protocol 1: Surfactant-Phospholipid Dispersion Method This protocol is adapted from an ellagic acid dispersion patent [2].

  • Preparation: Combine this compound with one or more surfactants (e.g., sucrose fatty acid ester) and a phospholipid (e.g., lecithin) in an aqueous medium. The patent suggests a weight ratio of lecithin to the active compound between 0.01 and 100 [2].
  • Pulverization: Subject the mixture to a pulverization process. This can include:
    • High-Shear Mixing: Use a homogenizer at high speed (e.g., 10,000-30,000 rpm) for several minutes.
    • Milling: Process the mixture using a bead mill with fine beads (e.g., zirconia beads with a diameter of 0.05-1.0 mm) to reduce particle size [2].
  • Result: The goal is to produce a stable aqueous dispersion where the solid particles of this compound have a small, uniform size, significantly increasing their apparent solubility.

Protocol 2: Formulation of Polymeric Nanoparticles (PLGA) This is a generalized protocol based on the use of polymeric nanocarriers [3].

  • Solution Preparation: Dissolve the PLGA polymer in a water-miscible organic solvent (e.g., acetone or acetonitrile). Dissolve this compound in this polymer solution.
  • Emulsion Formation: Add the organic solution dropwise to an aqueous solution containing a stabilizer like polyvinyl alcohol (PVA) under constant stirring or sonication to form an emulsion [3].
  • Solvent Evaporation: Continuously stir the emulsion for several hours to allow the organic solvent to evaporate, causing the polymer to precipitate and form solid nanoparticles encapsulating the compound.
  • Purification & Collection: Purify the nanoparticle suspension by centrifugation or dialysis to remove free compound and excess stabilizer. The nanoparticles can then be re-suspended in water or buffer for use.

Important Considerations for Researchers

  • Characterization is Key: After preparing a formulation, always characterize it. Key parameters include particle size and distribution (PDI) via dynamic light scattering, surface charge (Zeta Potential), and drug loading efficiency.
  • Validate Bioactivity: Any formulation step has the potential to affect the compound's activity. It is crucial to confirm that the anti-inflammatory or antibacterial activity of this compound is retained after processing by performing relevant bioassays [4].
  • Start Simple: Begin with the co-solvent method (DMSO stock) for initial assays. If solubility limitations affect your results, then proceed to the more advanced dispersion or nanoparticle methods.

References

Physicochemical Properties & Preparation Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the properties of 3-O-Methylellagic acid is the first step in preventing precipitation.

Property Value / Description
Molecular Formula C15H8O8 [1]
Molecular Weight 316.22 g/mol [1]
CAS Number 51768-38-8 [1]
Appearance Solid powder at room temperature [1]
Log P 1.62 [1]
Hydrogen Bond Donors 3 [1]
Hydrogen Bond Acceptors 8 [1]

Stock Solution Formulation Data

Supplier-recommended formulations for preparing a 10 mM stock solution are detailed below [1].

Injection Formulation Solvent Composition Notes
Formulation 1 10% DMSO → 50% Tween 80 → 850μL Saline Standard for IP/IV/IM/SC injection
Formulation 2 10% DMSO → 40% PEG300 → 5% Tween 80 → 45% Saline Alternative injection formulation
Formulation 3 10% DMSO → 90% Corn Oil Simple oil-based formulation
Oral Formulation 1 Suspension in 0.5% CMC Na Standard for oral administration

Preparation Notes:

  • Solvent Priority: The supplier suggests trying DMSO first for stock solution preparation. If unsuccessful, other solvents like water, ethanol, or DMF can be attempted [1].
  • Handling: Use minute amounts of product initially to avoid sample loss during solubility testing [1].
  • Storage: Prepared stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [1].

Troubleshooting Precipitation: A Step-by-Step Workflow

This workflow outlines a systematic approach to diagnose and resolve precipitation issues.

Key Considerations for Researchers

  • General Precipitation Causes: Precipitation in biological solutions is often caused by temperature shifts (e.g., moving a solution from cold to warm environments), water loss through evaporation, or interactions between media components like calcium salts and metals [2].
  • Analytical Context vs. Biological Assays: The characterization of this compound in plant extracts often uses UPLC-Q-TOF-MS with methanol-based solvents [3]. While excellent for analytics, these methods don't always translate directly to biocompatible formulations for cell-based assays.
  • Start Simple: Before moving to complex formulations, ensure you have followed the basic preparation steps correctly, as oversights in simple procedures are a common source of problems.

References

3-O-Methylellagic acid stability in cell culture media

Author: Smolecule Technical Support Team. Date: February 2026

Known Experimental Data and Protocols

While specific stability data is unavailable, the following table summarizes key experimental contexts where 3-O-methylellagic acid and its derivatives have been used, which can inform handling practices.

Compound Name Biological Activity / Assay Type Key Experimental Conditions Source / Citation
This compound Antibacterial activity Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus [1] [2]. TargetMol [1], MedChemExpress [2]
3,4,3'-Tri-O-methylellagic acid (T-EA) In vitro anticancer assay (HeLa & T47D cell lines) Incubated with cells for 24 hours at 37°C with 5% CO₂ [3]. PMC [3]
3,8-Di-O-methylellagic acid 2-O-glucoside (DMAG) Differentiation induction in erythroleukemia cells (HEL cell line) Specific incubation time not detailed; activity confirmed via transcriptome analysis [4]. ScienceDirect [4]

Detailed In Vitro Anticancer Assay Protocol

The protocol below, derived from a study on the closely related compound 3,4,3'-Tri-O-methylellagic acid (T-EA), provides a concrete example of how an ellagic acid derivative is used in cell culture [3]. You can use this as a reference for designing your own stability-testing experiments.

  • Cell Seeding: Plate cancer cells (e.g., T47D, HeLa) into a 96-well plate, aiming for 80% confluence.
  • Initial Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
  • Compound Application: After discarding the old medium, add 100 µL of a solution of T-EA in the culture medium at various concentrations to the wells.
  • Treatment Incubation: Incubate the plates again at 37°C with 5% CO₂ for another 24 hours.
  • Viability Assessment:
    • Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
    • Incubate the plates for 3 hours to allow formazan crystal formation.
    • Add 100 µL of sodium dodecyl sulfate (SDS) solution to each well to dissolve the crystals.
    • Measure the absorbance of the dissolved formazan using an ELISA reader at a wavelength of 560 nm.
  • Data Calculation: Calculate cell viability using the formula:
    • Cell viability (%) = (Absorbance of treated sample / Absorbance of untreated control) × 100% [3].

This workflow is illustrated in the following diagram:

G start Plate cells in 96-well plate incubate1 Incubate 24h 37°C, 5% CO₂ start->incubate1 apply Apply compound in culture medium incubate1->apply incubate2 Incubate 24h 37°C, 5% CO₂ apply->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate 3h mtt->incubate3 dissolve Add SDS to dissolve crystals incubate3->dissolve measure Measure absorbance at 560 nm dissolve->measure calculate Calculate cell viability % measure->calculate

Frequently Asked Questions

  • What is the typical solvent for preparing a this compound stock solution? While the search results do not specify a solvent for this exact compound, one supplier lists resources for preparing DMSO stock solutions and in vivo formulations [1]. DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays.

  • Are there any known stability issues with ellagic acid derivatives in solution? The search results do not provide specific stability data. However, the successful execution of 24-hour cell culture assays with T-EA [3] suggests the compound remains stable and biologically active in culture medium at 37°C for at least that duration.

Troubleshooting Guide for Experimental Design

Since direct data is unavailable, here are steps you can take to establish stability parameters for your specific experimental conditions:

  • 1. Define Your Stability Endpoint: Determine what "stability" means for your experiment. Is it:
    • Chemical Stability: No degradation of the parent compound.
    • Functional/Biological Stability: No loss of its intended activity (e.g., anti-inflammatory, antibacterial).
  • 2. Design a Forced Degradation Study:
    • Prepare a working solution of this compound in your cell culture medium.
    • Aliquot the solution and store it under different conditions relevant to your assay: 4°C, -20°C (for stock solutions), and 37°C (for working solutions during an experiment).
    • Analyze samples at multiple time points (e.g., 0, 6, 24, 48 hours) using a method like High-Performance Liquid Chromatography (HPLC). A constant peak area and retention time for the parent compound would indicate chemical stability.
  • 3. Correlate with a Bioassay:
    • To confirm functional stability, you can apply the aliquots from your degradation study (especially those incubated at 37°C) to your biological system (e.g., a bacterial culture for an antibacterial assay [1] [2] or a cell line for an anti-inflammatory assay) and measure if the biological effect diminishes over time.

References

3-O-Methylellagic acid analytical standard degradation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Handling Profile

The table below summarizes the available data on 3-O-Methylellagic acid, which is crucial for planning stability studies.

Property Description / Value Source / Context
CAS No. 51768-38-8 [1]
Molecular Formula C15H8O8 [1]
Appearance Solid [2] [1]
Recommended Storage -20°C (solid) [2] [1]
Solubility 5 mg/mL in DMSO (requires heat) [2]
GHS Hazard Classification Harmful if swallowed (H302); Very toxic to aquatic life with long-lasting effects (H410) [1]

Experimental Workflow for Stability Assessment

No single standard protocol exists, but you can build a robust stability study by integrating techniques from research on closely related compounds. The following workflow outlines this adapted process.

cluster_0 Key Analytical Parameters Start Start: Prepare Stock Solution A1 Apply Stress Conditions Start->A1 A2 Sample at Time Points (e.g., 0, 4, 8, 24h) A1->A2 A3 Analyze by UPLC-Q-TOF-MS A2->A3 A4 Data Processing & Degradation Pathway Elucidation A3->A4 P1 Chromatography: C18 Column Gradient Elution (0.1% Formic Acid / Acetonitrile) P2 Mass Spectrometry: ESI Source Negative Ion Mode Mass Range: 100-1000 m/z End Establish Final Storage Conditions A4->End

Phase 1: Sample Preparation and Stress Conditions
  • Stock Solution: Prepare a primary stock solution of this compound in DMSO, noting that heating may be required for complete dissolution [2]. This stock can be aliquoted and diluted further with appropriate solvents (e.g., aqueous buffers, methanol) for stress testing.
  • Forced Degradation: Expose the diluted compound solutions to various stress conditions to accelerate degradation. Monitor these samples at multiple time points (e.g., 0, 4, 8, 24 hours) [3] [4].
    • Acidic/Basic Hydrolysis: Use 0.1 M HCl and 0.1 M NaOH.
    • Oxidative Stress: Use 3% H₂O₂.
    • Thermal Stress: Incubate solutions at 40°C and 60°C.
    • Photolytic Stress: Expose to UV light (e.g., in a photostability chamber).
Phase 2: Analysis and Characterization
  • Instrumentation: Use UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry). This technique provides high-resolution separation and accurate mass measurement, which is essential for identifying unknown degradation products [4] [5].
  • Chromatographic Conditions: Based on methods for similar ellagic acid derivatives, a C18 column with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) is recommended. Employ a gradient elution, for example: 6% B to 75% B over 9.5 minutes, followed by a wash at 90% B [4] [5].
  • Mass Spectrometry Conditions: Operate the instrument with an electrospray ionization (ESI) source in negative ion mode, as polyphenols like ellagic acids often ionize well in this mode. Set a mass scan range from 100 to 1000 m/z to capture the parent compound and its fragments [6] [5].
Phase 3: Data Processing and Identification
  • Process the high-resolution MS and MS/MS data to determine the precise molecular formula of the parent compound and any degradation peaks.
  • By analyzing the mass shifts and fragmentation patterns, you can propose structures for degradation products and elucidate the predominant degradation pathways (e.g., hydrolysis, oxidation, demethylation).

Frequently Asked Questions

  • What is the best way to store this compound for long-term stability? While specific stability studies are lacking, the supplier-recommended storage for the solid compound is -20°C [2] [1]. For stock solutions in DMSO, storing at -80°C is advised [1].

  • My this compound solution has formed a precipitate. What should I do? This is a known issue. According to the supplier, precipitation can occur in DMSO solutions, and the recommendation is to reheat the solution to re-dissolve the compound [2].

  • What are the critical safety precautions for handling this compound? The safety data sheet classifies it as Harmful if swallowed (H302). It is also very toxic to aquatic life (H410). Always wear appropriate personal protective equipment (PPE), avoid creating dust, and use only in a well-ventilated area. Prevent release into the environment [1].

Key Takeaways for Your Research

  • Start with Supplier Info: The supplier's documentation provides a foundational handling profile, including solubility quirks and basic storage advice [2] [1].
  • Adapt Published Methods: The UPLC-Q-TOF-MS protocols used for characterizing ellagic acids in plant extracts offer an excellent, modern framework for your degradation studies [4] [6] [5].
  • Forced Degradation is Key: Systematically exposing the compound to stress conditions is the most effective way to understand its stability and identify potential impurities.

References

3-O-Methylellagic acid cytotoxicity assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data of Methylellagic Acid Derivatives

The table below summarizes key in vitro cytotoxicity data from recent studies for your reference and comparison.

Compound Name Source Plant Cell Line Assay Type IC50 / EC50 Value Citation
3,4,3'-tri-O-methylellagic acid (T-EA) Syzygium polycephalum HeLa (Cervical Cancer) MTT 12.57 ± 2.22 μg mL⁻¹ (EC₅₀) [1]
3,4,3'-tri-O-methylellagic acid (T-EA) Syzygium polycephalum T47D (Breast Cancer) MTT 55.35 ± 6.28 μg mL⁻¹ (EC₅₀) [1]
3,3'-di-O-methylellagic acid (Compound 4) Desbordesia glaucescens MCF-7 (Breast Cancer) NRU 11.23 μM [2]
Ellagic acid (Compound 6) Desbordesia glaucescens MCF-7 (Breast Cancer) NRU 14.07 μM [2]
Kigelia africana Stem Bark Extract (contains trimethyl/dimethyl ellagic acid) Kigelia africana Panel of human cancer lines Not Specified 4 - 30 μg mL⁻¹ (IC₅₀) [3]

Frequently Asked Questions: Cytotoxicity Assay Optimization

Q1: Our MTT assay for a methylellagic acid compound shows high background noise and inconsistent results. What could be the cause?

  • A1: This is a common issue often related to MTT reagent handling or cell preparation.
    • Cause 1: MTT Formazan Crystal Solubilization. Incomplete dissolution of the purple formazan crystals before measurement leads to high absorbance variability.
    • Solution: Ensure the solubilization solution (e.g., Sodium Dodecyl Sulfate (SDS) in acidified isopropanol) is fresh and properly mixed after adding. Incubate the plates for a sufficient time to ensure all crystals are fully dissolved [1].
    • Cause 2: Cell Seeding Density. Inconsistent cell viability data can stem from using cell cultures that are not at the correct confluence.
    • Solution: Always seed cells at a uniform density. The cited protocol used 80% confluence at the time of compound treatment to ensure a standardized and actively dividing cell population [1].

Q2: How can we quickly verify if our isolated compound is acting through apoptosis?

  • A2: For an initial verification, a caspase activation assay is a highly specific and relatively fast method.
    • Protocol: Use a commercial Caspase-Glo assay kit. This luminescent assay measures the activity of caspases, key enzymes in the apoptosis pathway. An increase in luminescence in treated samples compared to the control is a strong indicator of apoptosis induction [2].
    • Supplementary Assays: To build stronger evidence, you can also measure other hallmarks of apoptosis, such as:
      • Mitochondrial Membrane Potential (MMP): Use a fluorescent dye (e.g., JC-1) to detect MMP loss, an early apoptotic event [2].
      • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining. Apoptosis is often indicated by an increase in the sub-G1 cell population [2].

Q3: We are getting low potency (high IC50) in our assays. Are there specific molecular targets we should investigate for ellagic acid derivatives?

  • A3: Yes, recent in silico studies suggest specific protein targets. Investigating these can provide mechanistic insights and help explain your compound's potency.
    • Primary Targets: Research indicates that derivatives like 3,4,3'-tri-O-methylellagic acid exhibit strong binding to Cyclin-dependent kinase 9 (CDK9) and Sirtuin 1 (SIRT1), which are key regulators of cancer cell proliferation and survival [1].
    • Suggested Action: Consider performing a molecular docking study to see how your specific compound interacts with the active sites of these proteins. The binding free energy (ΔGbind) calculated from such studies can be a good predictor of biological activity [1].

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from a published study on 3,4,3'-tri-O-methylellagic acid [1].

Workflow Overview

MTT_Workflow Start Start Assay Plate Plate Cells (Seed cells in 96-well plate at 80% confluence) Start->Plate Incubate1 Incubate (37°C, 5% CO₂, 24 h) Plate->Incubate1 Treat Treat with Compound (Add 100 µL of test compound at various concentrations) Incubate1->Treat Incubate2 Incubate (37°C, 5% CO₂, 24 h) Treat->Incubate2 AddMTT Add MTT Reagent (Add 100 µL per well) Incubate2->AddMTT Incubate3 Incubate (37°C, 3 h) AddMTT->Incubate3 Solubilize Solubilize Formazan (Add 100 µL SDS solution) Incubate3->Solubilize Measure Measure Absorbance (λmax = 560 nm) Solubilize->Measure Calculate Calculate Cell Viability Measure->Calculate

Step-by-Step Instructions

  • Cell Seeding:

    • Harvest cancer cells (e.g., HeLa, T47D) from culture.
    • Seed the cells into a 96-well plate at a density that will achieve 80% confluence. This is critical for obtaining a uniform and log-phase growing cell population for the assay [1].
    • Incubate the plate at 37°C with 5% CO₂ for 24 hours to allow cells to adhere and resume growth.
  • Compound Treatment:

    • After incubation, carefully discard the old culture medium from the wells.
    • Add 100 µL of the test compound (e.g., your methylellagic acid derivative) prepared in culture medium at different concentrations to the respective wells. Include a negative control (vehicle only) and a positive control (e.g., doxorubicin) [1].
    • Return the plate to the incubator (37°C, 5% CO₂) for another 24 hours.
  • MTT Assay and Detection:

    • After the treatment period, add 100 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
    • Incubate the plate for 3 hours under the same conditions. During this time, metabolically active cells will convert MTT to purple formazan crystals.
    • Carefully remove the MTT-containing medium and add 100 µL of sodium dodecyl sulfate (SDS) solution to each well to solubilize the formed formazan crystals. Mix thoroughly until no crystals are visible.
  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using an ELISA plate reader at a wavelength of 560 nm [1].

    • Calculate the cell viability percentage using the formula below, where Abs_compound is the absorbance of the treated well, and Abs_control is the absorbance of the negative control well.

      Cell Viability (%) = (Abs_compound / Abs_control) × 100% [1]

    • Finally, use non-linear regression analysis of the viability data against compound concentration to determine the EC₅₀ value.

Proposed Mechanism of Action & In Silico Validation

For researchers interested in the mechanism, studies suggest that the cytotoxicity of methylellagic acid derivatives may be linked to the inhibition of specific cancer-regulatory enzymes.

Molecular Targets and Pathways

Mechanism TEllagicAcid Tri-O-methylellagic Acid (T-EA) CDK9 Inhibits CDK9 TEllagicAcid->CDK9 Strong Binding ΔGbind ≈ -25 to -30 kcal/mol SIRT1 Inhibits SIRT1 TEllagicAcid->SIRT1 Strong Binding ΔGbind ≈ -24 to -31 kcal/mol Proliferation Inhibits Cell Proliferation CDK9->Proliferation Apoptosis Promotes Apoptosis SIRT1->Apoptosis

Validation via Molecular Docking & Dynamics:

  • Objective: To understand the interaction between your compound and target proteins (like CDK9/SIRT1) at the molecular level.
  • Protocol Outline:
    • Protein Preparation: Obtain the 3D structures of target proteins (e.g., CDK9: PDB 3TNH; SIRT1: PDB 4I5I) from the Protein Data Bank [1].
    • Ligand Preparation: Optimize the 3D structure of your methylellagic acid derivative and calculate its electrostatic potential charge using computational methods like Density Functional Theory (DFT/B3LYP/6-31G(d,p)) [1].
    • Molecular Docking: Perform docking simulations (e.g., using Dock6) to predict the binding pose and affinity of your compound within the protein's active site. Validate your docking protocol by redocking the native ligand [1].
    • Molecular Dynamics (MD) Simulation: Run a 100 ns MD simulation (using AMBER) to assess the stability of the protein-ligand complex in a simulated biological environment. Key analyses include:
      • Root-mean-square deviation (RMSD) of the protein backbone.
      • Calculation of the final binding free energy (ΔGbind) using the MM-PB/GBSA method over the last 20 ns of the trajectory [1].

References

3-O-Methylellagic acid solvent compatibility screening

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Properties

The table below summarizes the known chemical properties and available solvent information for 3-O-Methylellagic acid.

Property Value / Information Source / Context
Molecular Formula C15H8O8 [1] [2]
Molecular Weight 316.22 g/mol [2]
Predicted Boiling Point 734.3±60.0 °C [2]
Predicted Density 1.840±0.06 g/cm³ [2]
Predicted pKa 5.49±0.20 [2]
Recommended Solvent DMSO A supplier indicates stock solutions can be prepared in DMSO [3].
Reported Solubility 2 mg/mL (6.06 mM) in DMSO, requiring ultrasonication [3]. This data is for the closely related compound 3,3'-Di-O-methylellagic acid, which has a very similar structure [3].

Experimental Workflow for Solvent Screening

Due to the lack of comprehensive public data, you may need to perform empirical testing. The following workflow, inspired by advanced solvent screening methodologies, outlines a systematic approach. [4]

Start Start: Solvent Screening S1 Select Solvent Candidates Start->S1 S2 Prepare Test Solutions S1->S2 S1_1 Common Lab Solvents: DMSO, Methanol, Ethanol, Acetone S1_2 Novel Solvents: Deep Eutectic Solvents (DES) S3 Conduct Solubility Assessment S2->S3 S4 Stability & Bioassay S3->S4 S3_1 Visual Inspection for precipitation S3->S3_1 S3_2 Spectrophotometric Analysis (e.g., UV-Vis) S3->S3_2 S5 Optimize & Scale-up S4->S5 End Identify Optimal Solvent S5->End

Detailed Methodology
  • Select Solvent Candidates:

    • Standard Laboratory Solvents: Begin with DMSO, methanol, ethanol, and acetone. DMSO is a strong candidate due to its high polarity and known use with similar compounds. [3]
    • Novel Solvents: Consider Deep Eutectic Solvents (DES). Research shows that tailor-made DES, like choline chloride-ethanol amine, can be highly effective for extracting structurally similar polyphenolic compounds. [4]
  • Prepare Test Solutions:

    • Weigh a fixed, small amount (e.g., 1 mg) of this compound.
    • Add a measured volume of solvent to achieve a target concentration (e.g., 1 mg/mL).
    • Use ultrasonication (as noted in supplier data) and vortex mixing to facilitate dissolution. [3]
    • Record the time and conditions required for dissolution.
  • Conduct Solubility Assessment:

    • Visual Inspection: After a set period, check for undissolved material or precipitation.
    • Spectrophotometric Analysis: For quantitative results, use techniques like UV-Vis spectroscopy to measure the concentration of the compound in solution accurately.
  • Evaluate Stability and Bioactivity:

    • Store prepared solutions and re-check for precipitation over 24-48 hours.
    • If the compound is intended for a biological assay, test the solvent compatibility with your assay system (e.g., ensure the solvent does not exceed 1% v/v in cell culture media to avoid cytotoxicity).
  • Optimize and Scale-up:

    • For the most promising solvents, fine-tune parameters like temperature and extraction time. Techniques like Response Surface Methodology (RSM) can systematically optimize these parameters for maximum yield. [4]

Frequently Asked Questions

Q1: What is the first solvent I should try to dissolve this compound? A1: Based on supplier information for related compounds, DMSO is the most recommended starting point. Prepare stock solutions at 2-10 mg/mL with the aid of ultrasonication. [3]

Q2: The compound isn't dissolving well in my standard solvents. What are some advanced alternatives? A2: Consider using Deep Eutectic Solvents (DES). Computational methods like COSMO-RS can predict the most effective DES formulations for specific compounds, as demonstrated in the efficient extraction of polyphenols from natural sources. [4]

Q3: How can I increase the yield of this compound in an extraction process? A3: After selecting a suitable solvent, optimize the process parameters. Ultrasound-assisted extraction can significantly improve yield. Further optimization of variables like ultrasound time, power, and temperature using Response Surface Methodology (RSM) has been shown to dramatically increase total phenol content in extracts. [4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Solubility Solvent polarity mismatch. Screen a wider range of solvents, including DES. [4]
Precipitation in Assay Buffer "Salting out" upon dilution of stock solution. Use a more dilute stock, ensure final solvent concentration in assay is ≤0.5-1.0%.
Unclear Solution Colloidal suspension or micro-precipitates. Filter the solution through a 0.22 µm syringe filter.
Suspected Degradation Light or temperature sensitivity. Store solutions at -20°C, protected from light, and use fresh preparations. [3]

References

3-O-Methylellagic acid light sensitivity protection

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Key Bioactivities

The table below summarizes the core information for 3,3'-Di-O-methylellagic acid (Cas No. 2239-88-5).

Property Description
Molecular Formula C({16})H({10})O(_{8}) [1]
Molecular Weight 330.25 g/mol [1]
Synonyms 3,8-Di-O-methylellagic acid [1]

| Key Bioactivities | • Moderate antibacterial activity • Strong DPPH radical scavenging activity (SC(_{50}) of 123.3 μg/mL) [1] | | Research Context | Isolated as a constituent of Terminalia ivorensis and studied for its potential role in anticancer research alongside other compounds [2]. |

Experimental Protocols from Literature

While specific protocols for light sensitivity testing were not found, the methodologies below detail how the compound has been isolated and evaluated in recent studies, which can inform your handling procedures.

  • Isolation from *Terminalia ivorensis* [2]:

    • Extraction: Dried, powdered stem bark is extracted via maceration with methanol at room temperature for 48 hours.
    • Concentration: The extract is concentrated under reduced pressure to obtain a crude residue.
    • Fractionation & Purification: The crude extract is fractionated using silica gel vacuum column chromatography with a series of eluents (hexane, chloroform, and methanol mixtures).
    • Final Purification: The fraction containing methylellagic acid derivatives is further purified with a silica gel column using an isocratic eluent of chloroform-methanol (95:5) to obtain the pure compound.
  • In Vitro Anticancer Bioassay (MTT Assay) [2] [3]:

    • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer, or HeLa for cervical cancer) are placed in 96-well plates and incubated until they reach 80% confluence.
    • Compound Treatment: The culture medium is replaced with a solution of the test compound at various concentrations.
    • Incubation: Cells are incubated with the compound for a set period (e.g., 24 hours).
    • Viability Measurement: MTT reagent is added to each well and incubated to allow formazan crystal formation. A detergent solution is then added to dissolve the crystals.
    • Absorbance Reading: The absorbance of the formazan solution is measured using a plate reader, typically at a wavelength of 560 nm. Cell viability is calculated relative to untreated control cells.

Troubleshooting & FAQs

Based on general best practices for handling research chemicals and the specific data available, here are some anticipated FAQs.

Q1: What are the recommended storage conditions for 3,3'-Di-O-methylellagic acid? A: The supplier TargetMol recommends storing the powder at -20°C for 3 years or, when dissolved in a solvent, at -80°C for 1 year [1]. While light sensitivity is not explicitly stated, storing the powder in a light-resistant container in a dark freezer is a prudent precaution for many organic compounds.

Q2: The compound does not dissolve properly in my aqueous buffer. What can I do? A: This is expected due to the compound's hydrophobic nature [4]. You may need to use a co-solvent.

  • Suggested In Vivo Formulation: One suggested preparation is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline [1]. Always ensure your final DMSO concentration is safe for your experimental system (typically <0.1% for cell cultures).

Q3: My biological assay shows low activity. What could be the issue? A: Consider the following:

  • Compound Stability: Ensure the compound has been stored properly and protected from extended exposure to light, heat, or moisture.
  • Bioavailability: The activity might be influenced by the compound's ability to enter cells. This is a common challenge for polyphenolic compounds [4].
  • Experimental Model: Activity can vary significantly between different cell lines or assay conditions. One study found strong antioxidant activity but a lower capacity to stimulate immune cells to release certain factors like TNF-α [1].

Experimental Workflow for Stability Assessment

Given the lack of direct data on light sensitivity, the following workflow can help you establish in-house handling protocols.

Start Start: Assess Compound Stability Prep Prepare aliquots of 3,3'-Di-O-methylellagic acid solution Start->Prep Group Divide into test groups: - Protected from light (foil-wrapped) - Exposed to light - Exposed to heat Prep->Group Store Store groups under controlled conditions for set duration Group->Store Analyze Analyze samples using: - HPLC (for degradation peaks) - Bioassay (e.g., DPPH for antioxidant activity) Store->Analyze Compare Compare results to untreated control Analyze->Compare Decide Establish validated storage and handling protocol Compare->Decide

References

3-O-Methylellagic acid freeze-thaw stability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Freeze-Thaw Stability

A freeze-thaw stability study is a type of stress test that simulates the temperature variations a substance might encounter during storage, shipping, or handling. The goal is to determine if the product maintains its physical and chemical integrity after repeated cycling. For a drug substance or formulation to be considered stable, it should show no significant changes in key attributes [1].

Proposed Experimental Protocol

Since a specific protocol for 3-O-Methylellagic acid is not available, the following is a standard, adaptable protocol based on general guidelines for freeze-thaw testing of chemical substances [1].

Objective

To evaluate the stability of this compound solution (e.g., in DMSO or a buffer system) through multiple freeze-thaw cycles by assessing its concentration, purity, and physical appearance.

Materials and Equipment
  • Test Substance: this compound.
  • Solvent: e.g., DMSO, methanol, or a relevant buffer.
  • Containers: Cryogenic vials (compatible with low temperatures).
  • Temperature Chambers:
    • Freezer: -20°C ± 2°C (or -80°C for long-term storage conditions).
    • Incubator/Water Bath: For thawing (e.g., 25°C ± 2°C).
  • Analytical Instrumentation: UHPLC-MS/MS or HPLC-DAD for precise quantification and purity analysis [2].
Methodology and Workflow

The diagram below outlines the core experimental workflow.

G Start Prepare aliquots of This compound solution Cycle Subject to Freeze-Thaw Cycle Start->Cycle Store Store at -20°C for 24h Cycle->Store Thaw Thaw at Room Temp (25°C) for 24h Store->Thaw Analyze Analyze Key Parameters Thaw->Analyze Decision Stable? Analyze->Decision Pass Pass Decision->Pass Yes Fail Fail / Investigate Decision->Fail No

Key Parameters for Analysis

After the designated number of cycles, analyze the samples against a freshly prepared control and a pre-cycle sample (time zero). The table below summarizes the critical quality attributes to assess.

Parameter Acceptance Criterion Analytical Technique
Concentration Change ≤ 5% from initial value UHPLC-MS/MS [2]
Purity No new significant impurities (> 0.1%) HPLC with PDA or MS detection
Physical Appearance No phase separation, precipitation, or color change Visual inspection
pH (if in buffer) Change ≤ 0.5 units pH meter

Frequently Asked Questions

  • How many freeze-thaw cycles are typically required? While guidelines often recommend a minimum of three cycles, for a critical drug substance, conducting five or more cycles provides greater confidence in its stability, especially if international shipping is anticipated [1].

  • My sample precipitated after a freeze-thaw cycle. What should I do? First, confirm if the precipitation is reversible upon gentle warming and mixing. If it does not fully re-dissolve, the formulation is not freeze-thaw stable. Troubleshooting strategies include:

    • Changing the solvent: Increasing the percentage of organic solvent (e.g., DMSO) can improve solubility at low temperatures.
    • Using cryoprotectants: Adding agents like sucrose or glycerol can help protect against freeze-concentration effects and crystal formation.
  • Why is my compound degrading even though it passes visual inspection? Chemical degradation is often invisible. A slight change in color might indicate oxidative processes, but significant decomposition can occur without any visible signs. This underscores the necessity of using chromatographic techniques (HPLC/UHPLC) to accurately quantify the parent compound and detect new impurity peaks [2].

References

3-O-Methylellagic acid column chromatography purification

Author: Smolecule Technical Support Team. Date: February 2026

Purification Workflow for 3-O-Methylellagic Acid

The diagram below outlines the general journey from crude plant extract to an isolated and identified compound.

CrudeExtract Crude Methanolic Extract Frac Fractionation (Column Chromatography) CrudeExtract->Frac TLC TLC Analysis Frac->TLC Monitor Fractions CC Further Purification (Repeated Column Chromatography) CC->TLC Check purity TLC->CC Pool target fractions ID Compound Identification TLC->ID Pure fraction FinalCompound Pure this compound ID->FinalCompound

Detailed Experimental Protocol

The table below details the key steps for isolating this compound, based on published methods for related ellagic acid derivatives [1] [2].

Step Description Key Parameters & Tips

| 1. Plant Material & Extraction | Dried bark/powder is extracted with methanol, often using maceration or sonication. The extract is concentrated under vacuum. | - Sample: 0.5-1.0 kg of dried plant material.

  • Solvent: Methanol or 80% aqueous methanol [3].
  • Method: Ultrasonic bath (250 W, 40 kHz) for 30 min [3]. | | 2. Initial Fractionation | The crude extract is subjected to open-column chromatography (CC) over silica gel. A stepwise or gradient solvent system is used. | - Stationary Phase: Silica gel (60-120 mesh) [1] [2].
  • Mobile Phase: Start with non-polar solvents (e.g., petroleum ether, hexane), gradually increasing polarity with ethyl acetate (EtOAc), and finally methanol [2]. Example: Petroleum Ether:EtOAc (85:15 to 70:30) [2]. | | 3. Monitoring Fractions | Fractions are analyzed by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled. | - TLC Plate: Silica gel GF254.
  • Visualization: UV lamp at 254 nm and 365 nm. Ellagic acid derivatives often show dark purple or blue fluorescence under UV [4]. Spray reagents like FeCl3 can also be used. | | 4. Further Purification | Target-rich fractions undergo repeated CC or preparative TLC for final purification. | - Techniques: Gel permeation chromatography (e.g., Sephadex LH-20) is highly effective [1]. Solvent system: Methanol or Methanol:Dichloromethane mixtures.
  • Alternative Stationary Phase: Polyamide or C18-reversed phase silica. | | 5. Identification & Analysis | The structure of the pure compound is confirmed using spectroscopic and spectrometric methods. | - NMR: 1H, 13C, DEPT, HSQC, HMBC [2].
  • Mass Spectrometry: ESI-MS [3] [2].
  • HPLC: Co-injection with an authentic standard, if available [3]. |

Troubleshooting Common Issues

The table below addresses common problems encountered during the purification process.

Problem Possible Causes Solutions

| Poor Separation / Bands Tailing | - Flow rate is too fast.

  • Column "ran dry" (solvent level dropped below silica).
  • Silica activity issues. | - Optimize flow rate: A slow, steady drip is best. Fast flow causes band tailing and poor resolution [5].
  • Keep solvent above silica: Never let the column run dry. Top up solvent early [5].
  • Activate silica: Ensure silica is properly dried or activated before use. | | Compound Does Not Elute | - Solvent polarity is too low.
  • Compound is too polar or adsorbs strongly to silica. | - Increase solvent polarity: Adjust the gradient to include a higher percentage of EtOAc or methanol.
  • Use alternative solvents: Add a small percentage of a more polar modifier like methanol or acetic acid to the mobile phase. | | Low Yield / Recovery | - Poor solubility in the elution solvent.
  • Decomposition on the stationary phase. | - Check solubility: Pre-test solubility in various solvents. Use "dry-loading" if solubility in the initial mobile phase is poor [5].
  • Test for stability: Perform a 2D-TLC test to check if the compound decomposes on silica [5]. If unstable, switch to a milder stationary phase like Sephadex LH-20 or alumina. |

Properties & Handling of this compound

  • Solubility: Ellagic acid derivatives are generally sparingly soluble in water and common organic solvents but soluble in pyridine, DMSO, and alkaline solutions [6]. This can make handling and analysis challenging.
  • Detection: These compounds have characteristic UV spectra. Ellagic acid itself has maximum absorptions at around 255 nm and 360 nm [6]. Methylated derivatives like this compound will have similar profiles, which is useful for HPLC-DAD analysis [4] [7].
  • Analytical Confirmation: The final proof of structure relies heavily on spectroscopic data. Compare your NMR and MS data with literature values [1] [2].

References

Comprehensive Comparison: 3-O-Methylellagic Acid vs. 3,3'-Di-O-Methylellagic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Structural Identification and Basic Properties

The table below summarizes the core characteristics and identification methods for both compounds.

Property 3-O-Methylellagic Acid 3,3'-Di-O-Methylellagic Acid
IUPAC Name This compound 3,3'-Di-O-methylellagic acid
Molecular Formula Information limited in search results C₁₆H₁₀O₈ [1]
CAS Registry Number Not specified in search results 5488919 [1]
Chemical Structure Ellagic acid with a single methyl group at the 3-position. Ellagic acid with methyl groups at both the 3- and 3'-positions [2] [3].
Mass Spectrometry Data Characterized by HPLC-ESI-MS and nano-ESI-MS-MS [4]. Characterized by ESI-MS [3].
NMR Data 1H NMR and 13C NMR used for identification [4]. Full characterization via 1H NMR, 13C NMR, DEPT-135, HSQC, and HMBC [3].

The following diagram illustrates the structural relationship between these compounds and the core ellagic acid scaffold.

G EA Ellagic Acid Core Mono This compound (Monomethylated) EA->Mono Addition of One Methyl Group Di 3,3'-Di-O-Methylellagic Acid (Dimethylated) Mono->Di Addition of Second Methyl Group

Biological Activity Profiles

The biological activities of both compounds, as reported in scientific literature, are compared in the table below.

Activity Type This compound 3,3'-Di-O-Methylellagic Acid
Anticancer Potential Its rhamnoside derivative shows promise in in silico studies, inhibiting CDK9 and HSD17β1 enzymes important in cancer progression [5]. Shows in vitro and in silico anticancer activity. Isolated from Syzygium polycephalum and tested against cancer cell lines [6]. Other ellagic acid derivatives demonstrate cytotoxic effects [5].
Antimicrobial Activity Limited direct information in search results. Its derivative was isolated from Geum urbanum, a plant whose extracts show antimicrobial properties [2]. Shows broad-spectrum activity. Isolated from Afzelia africana, it inhibited various bacteria including E. coli, S. typhi, and C. albicans with bactericidal effects [3].
Antioxidant Capacity Less potent than its dimethylated counterpart in a specific assay. Exhibited an IC₅₀ of 72.1 µg/mL in the DPPH assay [7]. More potent antioxidant in a direct comparison. Exhibited an IC₅₀ of 63.3 µg/mL in the DPPH assay, indicating stronger free radical scavenging [7].
Antimutagenic Properties Information limited in search results. Shows activity equal to unmodified ellagic acid in inhibiting mutagenicity in Salmonella typhimurium TA100 [8].

The proposed mechanism of action for the anticancer activity of these compounds, particularly through enzyme inhibition, can be visualized as follows.

G Compound Compound CDK9 CDK9 Inhibition Compound->CDK9 SIRT1 SIRT1 Inhibition Compound->SIRT1 HSD17b1 HSD17β1 Inhibition Compound->HSD17b1 Transcription Disrupts Gene Transcription CDK9->Transcription Proliferation Inhibits Cell Proliferation SIRT1->Proliferation HSD17b1->Proliferation Apoptosis Induces Apoptosis Proliferation->Apoptosis Transcription->Apoptosis

Detailed Experimental Protocols

To aid in experimental reproducibility, here are the methodologies commonly used to evaluate the key activities of these compounds.

In Vitro Anticancer Cytotoxicity Assay (MTT)

This protocol is used to determine the concentration that inhibits 50% of cell growth (EC₅₀), as applied to 3,3'-di-O-methylellagic acid [6].

  • Cell Culture: Cancer cells (e.g., HeLa, T47D) are cultured in appropriate media and maintained at 37°C in a 5% CO₂ atmosphere.
  • Plating: Cells are seeded into 96-well plates at a density ensuring 80% confluence and incubated for 24 hours.
  • Treatment: The growth medium is replaced with a fresh medium containing the test compound at various concentrations.
  • Incubation: Cells are incubated with the compound for 24 hours.
  • Viability Measurement: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Metabolically active cells convert MTT to purple formazan crystals.
  • Solubilization & Quantification: The medium is removed, and a detergent (e.g., Sodium Dodecyl Sulfate) is added to dissolve the formazan crystals. The absorbance of the solution is measured at around 560-570 nm using a plate reader.
  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the EC₅₀ value is determined from the dose-response curve [6].
Antimicrobial Susceptibility Testing

This method, used to evaluate 3,3'-di-O-methylellagic acid, determines the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) [2] [3].

  • Test Microorganisms: Prepare standardized inoculums (e.g., 10⁵ CFU/mL) of target pathogens (e.g., S. aureus, E. coli, C. albicans).
  • Culture Medium: Use Mueller Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth for fungi.
  • Compound Dilution: Serially dilute the test compound in a microtitre plate containing MHB to achieve a concentration range (e.g., 0.039 to 2.5 mg/mL).
  • Inoculation & Incubation: Add bacterial inoculum to each well. Incubate the plates at the optimal temperature for the test microbe (e.g., 37°C for 18-24 hours).
  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no visible microbial growth occurs.
  • MBC Determination: Subculture liquid from wells showing no growth onto fresh agar plates. The MBC is the lowest concentration that prevents growth on the agar, indicating killing of ≥99.9% of the initial inoculum [2] [3].
Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol is used to determine the IC₅₀ value, a key metric for comparing antioxidant potency, as seen in the direct comparison of the two compounds [7].

  • Reagent Preparation: Prepare a 100 µM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH•) in ethanol.
  • Sample Preparation: Prepare serial dilutions of the test compounds.
  • Reaction: Mix 1 mL of the DPPH solution with various concentrations of the test compound.
  • Incubation: Allow the reaction mixture to incubate in the dark at room temperature for 30 minutes.
  • Absorbance Measurement: Measure the absorbance of the mixture at 517 nm against a blank (ethanol).
  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then calculated from the dose-response curve [2] [7].

Conclusion and Research Implications

  • For research focused on antimicrobial applications or work requiring well-characterized pharmacokinetics, 3,3'-di-O-methylellagic acid is the more supported candidate, with direct evidence of efficacy and disposition [8] [3].
  • For investigations into cancer therapy, particularly through targeted enzyme inhibition, both compounds show significant promise. 3,3'-di-O-methylellagic acid has broader preliminary support, while this compound serves as a key scaffold for derivatives with potent predicted activity [5] [6].

The increased methylation in 3,3'-di-O-methylellagic acid generally enhances lipophilicity, which likely contributes to its improved bioactivity and altered tissue distribution compared to its less methylated counterpart or the parent ellagic acid [8].

References

3-O-Methylellagic acid IC50 value determination

Author: Smolecule Technical Support Team. Date: February 2026

Activity of Related Ellagic Acid Derivatives

The table below summarizes the antiplasmodial activity data for structurally similar compounds identified in the recent studies. Please note that the data is for specific strains of Plasmodium falciparum and results may vary based on experimental conditions.

Compound Name Test Organism / Strain IC50 Value Source Organism Reference
3,3',4-tri-O-methylellagic acid Plasmodium falciparum (Dd2, multiresistant) 0.63 μg/mL Dacryodes edulis (Burseraceae) [1] [2]
3,3',4-tri-O-methylellagic acid Plasmodium falciparum (3D7, chloroquine-sensitive) 3.10 μg/mL (Plant extract) Dacryodes edulis (Burseraceae) [1] [2]
Hydroethanolic leaf extract (contains the active compounds) Plasmodium falciparum (3D7, chloroquine-sensitive) 3.10 μg/mL Dacryodes edulis (Burseraceae) [1] [2]
Hydroethanolic leaf extract (contains the active compounds) Plasmodium falciparum (Dd2, multiresistant) 3.56 μg/mL Dacryodes edulis (Burseraceae) [1] [2]

Experimental Methodologies

The data presented comes from standardized, reliable experimental protocols. Here are the key methodologies used in the cited studies:

  • In Vitro Antiplasmodial Assay: The antiplasmodial activity was evaluated against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of Plasmodium falciparum. The assay used a SyBr Green fluorescence-based method, where the fluorescence signal increases as the parasite's DNA content decreases due to death, allowing for the calculation of the IC50 (the half-maximal inhibitory concentration) [1] [2].
  • Cytotoxicity and Toxicity Assessment:
    • In Vitro Cytotoxicity: The cytotoxicity of active extracts and compounds was tested against mammalian Raw cell lines using an in vitro resazurin-based viability assay. All tested substances showed no cytotoxicity (CC50 > 250 μg/mL) [1] [2].
    • In Vivo Acute Toxicity: The most active extract was tested on female BALB/c mice according to the OECD guideline 423. It was found to be nontoxic, with a lethal dose (LD50) greater than 2000 and 5000 mg/kg [1] [2].
  • Compound Identification: The structures of the isolated compounds were determined based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data [1] [2].

The following diagram illustrates the workflow for determining the IC50 value, as described in the methodologies.

Start Start: Plant Material A Extraction & Fractionation Start->A B In Vitro Antiplasmodial Assay (SyBr Green Fluorescence) A->B C Dose-Response Analysis B->C D Calculate IC50 Value C->D E Result: IC50 Value D->E

References

3-O-Methylellagic acid validation as analytical standard

Author: Smolecule Technical Support Team. Date: February 2026

Specifications of a Certified Reference Standard

The table below summarizes the key specifications for a commercially available 3-O-Methylellagic acid primary reference standard [1].

Feature Specification
Product Line phyproof Reference Substance [1]
Assay/Purity ≥90.0% (HPLC) [1]
Physical Form Powder [1]
CAS Number 51768-38-8 [2]
Molecular Formula C15H8O8 [2]
Supplier PhytoLab GmbH & Co. KG [1]

Reported Biological Activities & Analytical Data

While a complete validation dataset is not available in the search results, the following scientific findings are reported for this compound:

  • Anti-inflammatory Activity: The compound can be isolated from Myrciaria cauliflora and possesses anti-inflammatory properties [2].
  • Antibacterial Activity: It shows activity against Staphylococcus aureus ATCC 25923 with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL [2].
  • Inhibitory Effect on Glucose Transport: The compound has shown an inhibitory effect in a glucose transport assay [2].
  • Isolation and Identification: One study isolated 3-O-methyl ellagic acid 3-O-rhamnoside (a glycoside form) from the bark of Terminalia arjuna. The identification was confirmed using techniques including LC-MS, 1H-NMR, and 13C-NMR [3].

General Workflow for Characterizing Ellagic Acid Derivatives

The methodologies below, compiled from research on similar ellagic acid derivatives, illustrate the common techniques used for the isolation, characterization, and activity testing of these compounds. You can use this as a guide for designing your own validation protocols [4] [5] [3].

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Bioactivity Assays cluster_3 In Silico Studies Plant Material Extraction Plant Material Extraction Compound Isolation & Purification Compound Isolation & Purification Plant Material Extraction->Compound Isolation & Purification CCF Column Chromatography Plant Material Extraction->CCF Structural Elucidation Structural Elucidation Compound Isolation & Purification->Structural Elucidation MS Mass Spectrometry (MS) e.g., DART-MS, ESI-IT-MS Compound Isolation & Purification->MS Bioactivity Assays Bioactivity Assays Structural Elucidation->Bioactivity Assays In Silico Studies In Silico Studies Structural Elucidation->In Silico Studies MTT In Vitro Cytotoxicity (MTT Assay) Structural Elucidation->MTT Dock Molecular Docking Structural Elucidation->Dock TLC Thin-Layer Chromatography (TLC) CCF->TLC PrepHPLC Preparative HPLC TLC->PrepHPLC PrepHPLC->Structural Elucidation NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) MS->NMR IR FTIR Spectroscopy NMR->IR UV UV-Vis Spectroscopy IR->UV UV->Bioactivity Assays UV->In Silico Studies MIC Antimicrobial Testing (MIC) AntiInf Anti-inflammatory Assays MD Molecular Dynamics (MD) Simulation Dock->MD MMPBSA Binding Free Energy Calculation (MM-PB/GBSA) MD->MMPBSA

Key Experimental Protocols
  • Isolation and Purification: Common techniques include column chromatography over silica gel with solvent systems like petroleum ether-ethyl acetate, followed by further sub-fractionation and purification using preparative HPLC [5] [3].
  • Structural Elucidation:
    • Spectroscopic Techniques: The structure of this compound and its derivatives is confirmed using a combination of spectroscopic methods [4] [5] [3].
    • Chromatographic Identification: Compounds can be identified in extracts using techniques like Flow Injection Analysis-Electrospray Ionization-Ion Trap-Mass Spectrometry (FIA-ESI-IT-MS/MSn) and HPLC-DAD [6].
  • Bioactivity Testing:
    • In Vitro Anticancer Assay: The MTT assay is a standard method. Cells are treated with the compound, and viability is measured after incubation using an ELISA reader [4].
    • Antimicrobial Assay: Activity is tested against a panel of microbial strains. The Minimum Inhibitory Concentration (MIC) is determined, and the Minimum Bactericidal Concentration (MBC) can be calculated from MBC/MIC ratios [5].
  • In Silico Studies:
    • Molecular Docking and Dynamics: These simulations help understand the interaction between the compound and target proteins. The process includes system minimization, heating, density equilibration, and a production run. Binding free energy is calculated using the MM-PB/GBSA method [4].

How to Proceed with Validation

  • Contact Suppliers Directly: Reach out to specialty chemical providers like Sigma-Aldrich/Supelco (distributor for PhytoLab) or MedChemExpress to request full Certificates of Analysis (CoA) and validation data sheets for their this compound standards [2] [1].
  • Consult Scientific Databases: Search for more detailed pharmacological and analytical data in specialized databases like SciFinder or Reaxys, which may contain deeper information from journal articles not captured in this search.

References

Antioxidant Activity of Related Ellagic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Although data for 3-O-Methylellagic acid is missing, the table below summarizes the antioxidant activity reported for its structural analogs. The IC₅₀ value represents the concentration required to scavenge 50% of the DPPH free radicals; a lower IC₅₀ indicates more potent antioxidant activity.

Compound Name IC₅₀ (DPPH Assay) Other Reported Activities Source Organism/Matrix
3,3'-di-O-methyl ellagic acid 9.97 ± 0.27 µg/mL [1] ABTS scavenging (IC₅₀ 5.76 ± 0.06 µg/mL); Antimicrobial activity [1] Afzelia africana (bark) [1]
3,3'-di-O-methyl ellagic acid Significant antioxidant activity reported [2] Antimicrobial activity [2] Pteleopsis hylodendron (stem bark) [2]
Dimethyl 4,4′,5,5′,6,6′-hexahydroxybiphenyl-2,2′-dicarboxylate High radical-scavenging activities and ferric reducing power, comparable to Vitamin C and BHT [3] Antibacterial and antifungal activities [3] Amphiblemma monticola [3]
Ellagic Acid Not specifically reported for DPPH in these results Xanthine oxidase inhibitory activity [4] Plumeria rubra (flowers) [4]

Standard Experimental Protocol for the DPPH Assay

The DPPH (1,1-diphenyl-2-picrylhydrazil) radical scavenging assay is a standard method to evaluate the free radical scavenging ability of antioxidant compounds [5]. The typical workflow and reaction principle are as follows:

DPPH_Protocol cluster_principle Reaction Principle: DPPH• (Violet) + Antioxidant → DPPH-H (Colorless) Start Prepare Sample Solutions A Mix Sample with DPPH Solution Start->A B Incubate in Dark (30 minutes, room temperature) A->B C Measure Absorbance at 517 nm B->C D Calculate % Radical Scavenging Activity (RSA) C->D P1 DPPH Radical (Violet) P3 DPPH-H (Colorless) P1->P3  Reduction P2 Antioxidant (AH) P4 Oxidized Antioxidant P2->P4  Oxidation

Detailed Steps and Calculations:

  • Sample Preparation: The compound or extract is dissolved in a suitable solvent (commonly 80% methanol or 50% ethanol) and diluted to a series of concentrations [6].
  • Reaction Setup:
    • Test Group: 400 µL of sample solution + 400 µL of fresh DPPH working solution in methanol [6].
    • Control Group: 400 µL of sample solution + 400 µL of pure solvent (to correct for sample color) [6].
    • Blank Group: 400 µL of solvent + 400 µL of DPPH working solution [6].
  • Incubation and Measurement: The reaction mixture is vortexed and kept in the dark at room temperature for 30 minutes. After incubation and centrifugation, the absorbance is measured at 517 nm using a spectrophotometer [6].
  • Calculation: The percentage of DPPH radical scavenging activity (% RSA) is calculated using the formula [6]: % RSA = [1 - (A_t - A_c) / A_blank] × 100% Where:
    • A_t is the absorbance of the test group.
    • A_c is the absorbance of the control group.
    • A_blank is the absorbance of the blank group.

The IC₅₀ value is then determined from a plot of % RSA against sample concentration.

Research Implications and Next Steps

The absence of direct data on this compound highlights a potential gap in the current scientific literature. The strong activity of its close analog, 3,3'-di-O-methyl ellagic acid, suggests that the methylation pattern on the ellagic acid structure significantly influences its antioxidant potency [1] [2].

For your research, you could:

  • Use Comparative Data: The information on 3,3'-di-O-methyl ellagic acid can serve as a high-quality benchmark for estimating the potential activity range of this compound.
  • Establish New Experiments: The provided DPPH protocol offers a reliable and standardized method for you to experimentally determine the antioxidant activity of this compound in your lab.

References

3-O-Methylellagic acid molecular dynamics simulation validation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of MD Simulation Data for Related Compounds

Compound Name Target Protein Simulation Length Binding Free Energy (ΔGbind) Key Findings Citation

| 3,4,3'-Tri-O-methylellagic Acid | CDK9 | 100 ns | MM-GBSA: -29.50 ± 0.22 kcal/mol MM-PBSA: -25.87 ± 0.40 kcal/mol | Stable interaction with cervical cancer (HeLa) target; system stability confirmed via RMSD, temperature, and energy analyses. [1] [2] | | 3,4,3'-Tri-O-methylellagic Acid | SIRT1 | 100 ns | MM-GBSA: -30.98 ± 0.25 kcal/mol MM-PBSA: -24.07 ± 0.30 kcal/mol | Stable interaction with breast cancer (T47D) target; system stability confirmed via RMSD, temperature, and energy analyses. [1] [2] | | 3-O-Methylellagic Acid 3'-O-α-Rhamnoside | CDK9 & HSD17β1 | Information Not Specified | CDK9: -68.88 kcal/mol HSD17β1: -63.93 kcal/mol | Docking analysis suggested potent inhibition, better than reference ligands. However, the study explicitly states that MD simulation validation is still required. [3] |

Detailed Experimental Protocols

The most detailed MD simulation methodology was described for 3,4,3'-tri-O-methylellagic acid, which can serve as a reference benchmark. The workflow is summarized in the diagram below.

Start System Preparation A Ligand Preparation (DFT/B3LYP/6-31G(d,p) for ESP charges) Start->A B Protein Preparation (PDB: 4I5I for SIRT1, 3TNH for CDK9) Start->B C Solvation & Neutralization (TIP3P water model, Na+ ions) A->C B->C Subgraph1 Energy Minimization C->Subgraph1 D Steepest Descent (500 steps) Subgraph1->D E Conjugate Gradient (3000 steps) D->E Subgraph2 System Equilibration (NPT ensemble, 310 K, 1 atm) E->Subgraph2 F Heating (0 K to 298 K, 200 ps) Subgraph2->F G Density & Equilibrium (300 ps + 1000 ps) with harmonic restraints F->G H Production MD Run (100 ns total) G->H I Trajectory Analysis (last 20 ns) H->I J Binding Free Energy Calculation (MM-PB/GBSA using AMBER18) I->J

Key Methodological Details:

  • Software & Force Fields: Simulations used the AMBER package with the GAFF for the ligand and FF14SB for the protein. [1] [2]
  • Binding Energy Calculation: The binding free energy (ΔGbind) was calculated using the MM-PB/GBSA method without the entropy term (-TΔS). The analysis was performed on the last 20 ns of the trajectory. [1] [2]
  • System Stability Metrics: The stability of the simulation was confirmed by monitoring the root-mean-square deviation (RMSD), total energy, and temperature over the 100 ns period. [1] [2]

Interpretation of Available Data

  • Strong Evidence for an Analog: The data for 3,4,3'-Tri-O-methylellagic acid is robust, involving a 100 ns simulation with full system equilibration and binding free energy calculations, providing a high-quality validation benchmark. [1] [2]
  • Clear Gap for this compound: While a rhamnoside derivative exists, the core "this compound" molecule itself lacks specific MD simulation validation in the available literature. One study on a similar compound explicitly notes that MD simulation is a necessary next step, reinforcing that this data is not yet available. [3]

References

MM-PBSA/GBSA Binding Affinity of 3,4,3'-Tri-O-methylellagic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Protein Target Role in Cancer ΔGbind (MM-GBSA) (kcal mol⁻¹) ΔGbind (MM-PBSA) (kcal mol⁻¹)
Sirtuin 1 (SIRT1) Promotes cancer cell growth in breast cancer (T47D cell line) [1] -30.98 ± 0.25 [2] [1] -24.07 ± 0.30 [2] [1]
Cyclin-dependent kinase 9 (CDK9) Proto-oncogene upregulated in cervical cancer (HeLa cell line) [1] -29.50 ± 0.22 [2] [1] -25.87 ± 0.40 [2] [1]

> Important Note on Values: The more negative the binding free energy (ΔGbind), the stronger and more favorable the binding. The results indicate that T-EA has a high binding affinity for both targets, with a slightly stronger computed affinity for SIRT1 according to the MM-GBSA method [2] [1].

Experimental & Computational Methodology

The data in the table above was generated through a combined experimental and computational protocol. Here is a detailed breakdown of the key experiments and calculations cited.

In Vitro Anticancer Activity Assay
  • Objective: To determine the potency of T-EA in inhibiting the growth of human cancer cell lines [1].
  • Cell Lines: T47D (breast cancer) and HeLa (cervical cancer) [1].
  • Protocol:
    • Cells were cultured and seeded into 96-well plates.
    • After incubation, the cells were treated with varying concentrations of T-EA and incubated for 24 hours.
    • Cell viability was assessed using the MTT assay, which measures the activity of mitochondrial enzymes in living cells.
    • The absorbance of the resulting formazan product was measured, and the EC₅₀ value (effective concentration that inhibits 50% of cell growth) was calculated [1].
  • Results: T-EA showed inhibitory activity with EC₅₀ values of 55.35 ± 6.28 μg mL⁻¹ for T47D and 12.57 ± 2.22 μg mL⁻¹ for HeLa cells [2] [1].
Molecular Dynamics (MD) Simulation and MM-PBSA/GBSA Workflow

The binding affinity data was calculated through a well-defined in silico workflow. The diagram below outlines the key steps involved in this process for a single protein-ligand complex.

mm_pbsa_workflow Start Start: Prepared Protein-Ligand Complex MD_Sim Molecular Dynamics (MD) Simulation Start->MD_Sim Snapshot Extract Snapshots from Trajectory MD_Sim->Snapshot Decomp Decompose into Components Snapshot->Decomp MM_Calc Calculate Gas-Phase Energies (Eₘₘ) Decomp->MM_Calc Solv_Calc Calculate Solvation Free Energy (Gₛₒₗᵥ) Decomp->Solv_Calc PBSA Poisson-Boltzmann (PB) MM-PBSA Result MM_Calc->PBSA GBSA Generalized Born (GB) MM-GBSA Result MM_Calc->GBSA Solv_Calc->PBSA Solv_Calc->GBSA Final Final ΔGbind PBSA->Final GBSA->Final

The methodology for the in silico part of the study can be broken down as follows [1]:

  • System Preparation: The 3D structures of the proteins SIRT1 (PDB: 4I5I) and CDK9 (PDB: 3TNH) were used. The T-EA molecule was optimized, and its electrostatic potential charges were calculated using Density Functional Theory (DFT).
  • Molecular Docking: T-EA was docked into the active site of each protein using Dock6 to find the most favorable binding pose.
  • Molecular Dynamics (MD) Simulation: The docked complex was solvated in a water box and subjected to a 100 ns MD simulation using the AMBER force field to simulate its dynamic behavior in a solution-like environment.
  • MM-PBSA/GBSA Calculation:
    • As shown in the workflow, multiple snapshots (specifically from the last 20 ns of the MD trajectory) were used for the calculations.
    • For each snapshot, the binding free energy was computed using the formula: ΔGbind = Eₘₘ + Gₛₒₗᵥ - TS where:
      • Eₘₘ is the gas-phase molecular mechanics energy.
      • Gₛₒₗᵥ is the solvation free energy, which is the sum of a polar component (calculated by PB or GB) and a non-polar component.
      • -TS is the entropic contribution, which was neglected in this study due to its high computational cost and low prediction accuracy [1].
    • The MMPBSA.py tool from the AMBER18 package was used to perform these calculations [1].

A Guide to the MM-PBSA/GBSA Method

The search results provide a critical overview of the method used to generate the binding data. Understanding its context is key for your research.

  • Position and Principle: MM/PBSA and MM/GBSA are popular end-point free energy calculation methods. They are intermediate in accuracy and computational cost between fast docking scores and highly accurate but expensive alchemical perturbation methods [3] [4]. The free energy is calculated based on simulations of the final states (the complex, the receptor, and the ligand) [3].
  • Strengths and Applications: These methods are attractive because of their modular nature and the fact that they do not require a training set. They have been used successfully to reproduce experimental findings and improve virtual screening results [3] [4] [5].
  • Limitations and Considerations:
    • Approximations: The methods contain several crude approximations. A significant one is the common omission of the entropy term (-TΔS), as was done in the T-EA study, which can impact absolute accuracy [3] [1].
    • System-Dependent Performance: The performance and accuracy of MM-PBSA/GBSA can vary significantly depending on the system being studied. No single variant of the method works best for all cases [3] [4].
    • Solvation Model: The choice between PBSA and GBSA involves a trade-off. PBSA is generally more accurate but computationally slower, while GBSA is faster but less accurate [5]. This explains why both are often reported, as with T-EA.

References

3-O-Methylellagic acid metabolic stability assessment

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities & Experimental Data

The table below summarizes the key biological activities and experimental findings for 3-O-Methylellagic Acid from the search results.

Activity/Property Experimental Data / Results Assay/Conditions
Anti-inflammatory Activity Cited as having anti-inflammatory effect [1] [2]. Isolated from Myrciaria cauliflora; specific assay not detailed [1] [2].
Antibacterial Activity MIC: 32 µg/mL against Staphylococcus aureus ATCC 25923 [1]. Standard MIC (Minimum Inhibitory Concentration) assay [1].
Glucose Transport Inhibition Shows inhibitory effect on glucose transport assay [1] [2]. In vitro glucose transport assay; details not specified [1] [2].

| Anticomplement Activity | IC50: 0.58 mM (classic pathway) IC50: 0.67 mM (alternative pathway) [1]. | Hemolytic inhibition assay in sheep/rabbit erythrocytes [1]. | | Molecular Weight | 316.22 g/mol [1] [2] | - | | CAS Number | 51768-38-8 [1] [2] | - | | Solubility | Likely soluble in DMSO; may dissolve in water, ethanol, or DMF [2]. | In vitro solvent testing [2]. |

Detailed Experimental Protocols

For the key activities identified, here is a deeper dive into the methodologies cited in the references.

  • Antibacterial Assay (MIC) [1]:

    • Organism: Staphylococcus aureus ATCC 25923.
    • Measured Value: Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
    • Procedure: This is a standard broth microdilution or agar dilution method to determine the lowest concentration that prevents visible bacterial growth.
  • Anticomplement Activity Assay [1]:

    • Pathway Evaluated: Classical and alternative pathways of the complement system.
    • Cell-based System: Sheep erythrocytes (classical pathway) and rabbit erythrocytes (alternative pathway).
    • Procedure: Erythrocytes were treated with guinea pig serum (classical) or normal human serum (alternative) as a source of complement proteins. The level of hemolytic inhibition was measured spectrophotometrically after 30 minutes.
    • Result Calculation: The concentration required for 50% hemolytic inhibition (IC50) was calculated.

Research Context and Related Compounds

To aid your investigation, here is some context on related ellagic acid derivatives and potential pathways.

  • Presence in Traditional Medicine: this compound and its structural analog, 3,3'-Di-O-methylellagic acid, have been identified as potential quality markers (Q-markers) in the Mongolian herbal formula Zhuriheng pills, which are used to treat coronary heart disease [3]. This suggests these compounds are bioactive and stable enough to exert a therapeutic effect in a complex formulation.

  • Related Compound with Anticancer Data: A closely related compound, 3,4,3'-tri-O-methylellagic acid (T-EA), isolated from Syzygium polycephalum, has been evaluated for anticancer activity [4]. The experimental workflow for this compound, which combines in vitro and in silico methods, can serve as a model for how to profile ellagic acid derivatives. The diagram below outlines this workflow.

Start Start: Plant Extraction (Syzygium polycephalum) A Compound Isolation & Structural Elucidation Start->A B In Vitro Bioactivity Assay A->B C In Silico Target Analysis A->C D Data Integration & Conclusion B->D C->D

How to Proceed with Metabolic Stability Assessment

Since direct metabolic stability data was not found, here are practical steps you can take:

  • Consult Specialized Databases: Search dedicated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) or pharmacokinetic databases.
  • Explore In Silico Prediction Tools: Use software that can predict metabolic stability and likely metabolic sites based on the compound's chemical structure.
  • Review Metabolomics Studies: Research on plants containing this compound (like Geum japonicum var. chinense [5] or Cistus species [6]) may provide clues about its natural metabolites, which can inform its metabolic pathway.

References

×

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

316.02191721 Da

Monoisotopic Mass

316.02191721 Da

Heavy Atom Count

23

Dates

Last modified: 08-16-2023

Explore Compound Types